3-Bromofuran-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-bromofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-4-1-2-8-5(4)3-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAVZSUPQGDMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391861 | |
| Record name | 3-bromofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14757-78-9 | |
| Record name | 3-bromofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromofuran-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromofuran-2-carbaldehyde is a halogenated heterocyclic compound that serves as a crucial intermediate in organic synthesis. Its furan ring system, substituted with both a reactive aldehyde and a bromine atom, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of the bromine atom at the 3-position allows for its effective use in cross-coupling reactions, enabling the introduction of diverse functionalities and the synthesis of novel furan-containing compounds.
Chemical and Physical Properties
This compound is a compound whose physical state at room temperature is often described as an oil that may solidify upon cooling. A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 14757-78-9 | [1] |
| Molecular Formula | C₅H₃BrO₂ | [][3] |
| Molecular Weight | 174.98 g/mol | [] |
| Boiling Point | 219.6 °C at 760 mmHg | [] |
| Melting Point | Solidifies upon cooling (no specific point reported) | |
| Density | 1.748 g/cm³ (calculated) | |
| Appearance | Oil | |
| Storage Conditions | Store at 2-8°C, sealed, in a dry, dark place | [3][4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in forming carbon-carbon bonds are critical for its practical application in a laboratory setting.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from 3-bromofuran via lithiation and subsequent formylation.
Reaction Scheme: 3-Bromofuran → this compound
Materials:
-
3-Bromofuran
-
Lithium diisopropylamide (LDA)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (H₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of LDA: Freshly prepare a solution of lithium diisopropylamide (LDA) (6.80 mmol) in anhydrous THF (4 ml).
-
Lithiation of 3-Bromofuran: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), cool the prepared LDA solution to -78°C using a dry ice/acetone bath. To this, slowly add a solution of 3-bromofuran (1.00 g, 6.80 mmol) in anhydrous THF (5 ml).
-
Stir the resulting mixture at -78°C for 15 minutes to ensure complete lithiation.
-
Formylation: While maintaining the temperature at -78°C, add a solution of N,N-dimethylformamide (DMF) (0.56 ml, 7.20 mmol) in anhydrous THF (2 ml) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at -78°C for 1 hour.
-
Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 ml).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting residue by column chromatography on silica gel, using a mixture of ethyl acetate and hexane (e.g., 20:80) as the eluent to afford the pure this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a representative method for the synthesis of 3-aryl-furan-2-carbaldehydes using this compound as the starting material in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6]
Reaction Scheme: this compound + Arylboronic acid → 3-Aryl-furan-2-carbaldehyde
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous potassium carbonate (K₂CO₃) or cesium fluoride (CsF))
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 - 1.5 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add a deoxygenated solvent system, such as a 4:1 mixture of 1,4-dioxane and water (10 mL), via syringe.
-
Reaction: Heat the reaction mixture to 85-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-furan-2-carbaldehyde.
Applications in Drug Discovery and Development
This compound is a valuable precursor for the synthesis of a wide array of furan-containing compounds, a structural motif present in numerous biologically active molecules. While the compound itself is not typically the final active pharmaceutical ingredient, its role as a key intermediate is significant.
The furan nucleus is a component of various compounds with demonstrated therapeutic potential, including anti-inflammatory, antimicrobial, and antitumor agents. The Suzuki-Miyaura coupling, for which this compound is an excellent substrate, is one of the most widely used reactions in medicinal chemistry for the synthesis of biaryl compounds.[7] This allows for the systematic exploration of structure-activity relationships by introducing a diverse range of aryl and heteroaryl substituents at the 3-position of the furan ring.
Although direct interaction of this compound with specific signaling pathways is not extensively documented, its derivatives, such as certain benzofuran hybrids, have been studied for their effects on inflammatory pathways like NF-κB and MAPK.[8]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental for optimizing reaction conditions and troubleshooting synthetic challenges. The reaction proceeds through a catalytic cycle involving a palladium catalyst.
Conclusion
This compound is a highly functionalized and synthetically useful building block. Its established CAS number, 14757-78-9, and well-defined properties make it a reliable component in multi-step syntheses. The detailed protocols provided herein for its preparation and its application in Suzuki-Miyaura cross-coupling reactions offer a practical guide for researchers. The ability to leverage this intermediate for the creation of diverse libraries of furan-based compounds underscores its importance in the ongoing search for novel therapeutic agents and advanced materials.
References
An In-depth Technical Guide to 3-Bromofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties and synthesis of 3-Bromofuran-2-carbaldehyde, a key intermediate in organic synthesis. Its dual functionality, featuring a reactive bromine atom and an aldehyde group, makes it a versatile building block for the construction of complex molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals.
Core Chemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C5H3BrO2[1][2][3] |
| Molecular Weight | 174.98 g/mol [1][4][5] |
| CAS Number | 14757-78-9[1][2][3] |
| Synonyms | 3-Bromo-2-furaldehyde, 3-Bromo-2-formylfuran, 3-Bromofuran-2-carboxaldehyde[1] |
Experimental Protocols
A validated experimental protocol for the synthesis of this compound is detailed below. This procedure provides a reliable method for the laboratory-scale preparation of this compound.
Synthesis of this compound
Principle: This synthesis involves the formylation of 3-bromofuran using a strong base (lithium diisopropylamide, LDA) to generate a highly reactive organolithium intermediate, which is then quenched with N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.
Materials:
-
3-bromofuran (1.00 g, 6.80 mmol)
-
Lithium diisopropylamide (LDA), freshly prepared (6.80 mmol)
-
N,N-dimethylformamide (DMF) (0.56 mL, 7.20 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure: [2]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve freshly prepared LDA (6.80 mmol) in anhydrous THF (4 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of 3-bromofuran: Slowly add a solution of 3-bromofuran (1.00 g, 6.80 mmol) in anhydrous THF (5 mL) to the LDA solution at -78 °C. Stir the mixture for 15 minutes at this temperature.
-
Formylation: Add a solution of DMF (0.56 mL, 7.20 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture. The resulting mixture is stirred for 1 hour at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (20:80) as the eluent.
-
Product Characterization: The final product is obtained as an oil which solidifies upon cooling (0.49 g, 41% yield). The product can be characterized by mass spectrometry and NMR spectroscopy.
Logical Relationships and Workflows
The following diagrams illustrate the key relationships and workflows associated with this compound.
Caption: Chemical properties of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis and Discovery of 3-Bromofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and discovery of 3-Bromofuran-2-carbaldehyde, a valuable heterocyclic building block in organic synthesis and drug discovery. The document details the primary synthetic route via regioselective formylation of 3-bromofuran, including a thorough experimental protocol and spectroscopic data. A potential alternative synthetic pathway, the Vilsmeier-Haack reaction, is also discussed. While the precise initial discovery of this compound is not definitively documented in readily available literature, this guide traces its origins to the historical synthesis of its precursor, 3-bromofuran, and the subsequent advancements in regioselective functionalization of furan rings. All quantitative data is presented in clear tabular format, and key reaction pathways are visualized using Graphviz diagrams.
Introduction and Discovery
This compound, with the chemical formula C₅H₃BrO₂, is a bifunctional furan derivative featuring a bromine atom at the 3-position and a formyl group at the 2-position. This substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atom serves as a handle for various cross-coupling reactions, while the aldehyde group allows for a wide range of transformations, including oxidations, reductions, and condensations.
The discovery of this compound is intrinsically linked to the chemistry of its precursor, 3-bromofuran. The synthesis of 3-bromofuran was first reported as a minor byproduct in 1887. It was not until several decades later that more deliberate and higher-yielding syntheses were developed, paving the way for the exploration of its chemical reactivity. The advent of modern organometallic chemistry, particularly the development of regioselective metalation techniques, was a pivotal moment that enabled the specific functionalization of the 3-bromofuran ring system. The synthesis of this compound is a direct outcome of these advances, allowing for the controlled introduction of a formyl group at the C2 position, adjacent to the bromine atom. While a singular "discovery" paper for this compound is not apparent, its emergence in the chemical literature is a testament to the growing sophistication of synthetic methodologies for heterocyclic compounds.
Synthetic Methodologies
The primary and most reliably documented method for the synthesis of this compound is the regioselective deprotonation of 3-bromofuran at the C2 position using a strong, non-nucleophilic base, followed by quenching with an electrophilic formylating agent.
Metalation and Formylation of 3-Bromofuran
This method leverages the directing effect of the bromine atom and the inherent acidity of the α-protons in the furan ring. The use of a hindered strong base like lithium diisopropylamide (LDA) allows for selective deprotonation at the C2 position over halogen-metal exchange or deprotonation at other positions. The resulting 2-lithio-3-bromofuran intermediate is then trapped with N,N-dimethylformamide (DMF) to introduce the formyl group.
Experimental Protocol: Synthesis of this compound from 3-Bromofuran [1]
-
Reagents and Materials:
-
3-Bromofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
A solution of freshly prepared lithium diisopropylamide (LDA) is made by slowly adding a solution of n-butyllithium (6.80 mmol) to a stirred solution of diisopropylamine (6.80 mmol) in anhydrous THF (4 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
To this LDA solution, a solution of 3-bromofuran (1.00 g, 6.80 mmol) in anhydrous THF (5 mL) is added slowly at -78 °C.
-
The reaction mixture is stirred at -78 °C for 15 minutes.
-
A solution of N,N-dimethylformamide (DMF) (0.56 mL, 7.20 mmol) in anhydrous THF (2 mL) is then added dropwise to the reaction mixture at -78 °C.
-
The resulting mixture is stirred for an additional hour at -78 °C and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
The combined organic extracts are washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (20:80 v/v) as the eluent.
-
The purified product is obtained as an oil which solidifies upon cooling.
-
Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 3-Bromofuran (1.00 g) | [1] |
| Yield | 0.49 g (41%) | [1] |
| Appearance | Oil, solidifies on cooling | [1] |
| Mass Spectrometry (MS) | (M+H)⁺ = 175, 177 | [1] |
| ¹H NMR (CDCl₃) | δ 9.74-9.72 (1H, d), 7.64-7.63 (1H, m), 6.675-6.66 (1H, d) | [1] |
Reaction Pathway: Metalation and Formylation of 3-Bromofuran
References
Spectroscopic Profile of 3-Bromofuran-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 3-Bromofuran-2-carbaldehyde (CAS No. 14757-78-9), a key intermediate in organic synthesis. This document compiles available spectroscopic data, outlines experimental protocols for its synthesis and spectral acquisition, and presents a logical workflow for its characterization.
Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.74-9.72 | Doublet (d) | 1H | Aldehyde proton (-CHO) |
| 7.64-7.63 | Multiplet (m) | 1H | Furan ring proton |
| 6.675-6.66 | Doublet (d) | 1H | Furan ring proton |
Solvent: Not specified in the available data.
Table 2: Mass Spectrometry Data
| m/z | Interpretation |
| 175 | [M+H]⁺ |
| 177 | [M+H]⁺ (Isotopologue with ⁸¹Br) |
Note: Specific ¹³C NMR and IR spectroscopic data for this compound were not available in the searched resources.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the formylation of 3-bromofuran.[1]
Materials:
-
3-bromofuran
-
Lithium diisopropylamide (LDA)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure: [1]
-
A solution of freshly prepared LDA (6.80 mmol) in THF (4 ml) is cooled to -78°C.
-
3-bromofuran (1.00 g, 6.80 mmol) dissolved in THF (5 ml) is added slowly to the LDA solution.
-
The mixture is stirred for 15 minutes at -78°C.
-
DMF (0.56 ml, 7.20 mmol) in THF (2 ml) is then added dropwise.
-
The resulting mixture is stirred for 1 hour at -78°C and then allowed to warm to room temperature.
-
The reaction is quenched with water and extracted with EtOAc (2 x 50 ml).
-
The combined organic extracts are washed with H₂O and brine, then dried over MgSO₄.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: EtOAc/hexane, 20:80) to yield this compound.
Spectroscopic Analysis Protocols
The following are general protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired on a spectrometer (e.g., 300 MHz or higher). Parameters such as spectral width, acquisition time, and relaxation delay are optimized to ensure good signal-to-noise and resolution.
-
¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: A suitable ionization technique is employed. For this type of molecule, Electrospray Ionization (ESI) in positive ion mode is a common choice, which would generate the [M+H]⁺ ion.
-
Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the neat sample (if liquid) can be placed between two KBr plates. If the sample is a solid, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: The IR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Bromofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-bromofuran-2-carbaldehyde. It includes detailed data, experimental protocols, and a visual representation of the molecular structure's signaling pathways, designed for professionals in research and drug development.
Introduction
This compound is a substituted furan derivative of interest in organic synthesis and medicinal chemistry. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide presents a detailed analysis of its ¹H and ¹³C NMR spectra, offering a foundational resource for its characterization.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |
| 9.72-9.74 | Doublet | H-6 (Aldehyde) | Not explicitly available |
| 7.63-7.64 | Multiplet | H-5 | Not explicitly available |
| 6.66-6.675 | Doublet | H-4 | Not explicitly available |
Note: The exact coupling constants were not available in the referenced literature. Typical vicinal coupling constants in furan rings are in the range of 1.5-3.5 Hz, and the coupling between the aldehyde proton and the adjacent ring proton is typically around 0.5-1.0 Hz.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C=O (Aldehyde) |
| Data not available | C-2 |
| Data not available | C-3 |
| Data not available | C-4 |
| Data not available | C-5 |
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of aromatic aldehydes like this compound.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm for aromatic aldehydes).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the solvent signal.
Mandatory Visualization
The following diagram illustrates the logical relationships of the NMR signals in this compound.
Caption: NMR signal correlation for this compound.
Spectroscopic Analysis of 3-Bromofuran-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 3-Bromofuran-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in public databases, this guide combines known data for the molecular ion with predicted spectral features based on the analysis of its functional groups and structural analogs.
Core Spectroscopic Data
The structural formula of this compound is presented below:
Chemical Formula: C₅H₃BrO₂ Molecular Weight: 174.98 g/mol
The following sections detail the expected IR absorption frequencies and mass spectrometry fragmentation patterns, crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its aldehyde and brominated furan functionalities. The table below summarizes the principal expected absorption peaks, their corresponding vibrational modes, and functional group assignments.
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
| ~3120-3150 | Medium | C-H Stretch | Furan Ring |
| ~2850-2950 | Weak | C-H Stretch | Aldehyde (Fermi resonance) |
| ~1670-1690 | Strong | C=O Stretch | Aromatic Aldehyde |
| ~1550-1580 | Medium-Strong | C=C Stretch | Furan Ring |
| ~1450-1480 | Medium | C-H Bend | Furan Ring |
| ~1380-1400 | Medium | C-H Bend | Aldehyde |
| ~1150-1200 | Strong | C-O-C Stretch | Furan Ring |
| ~850-900 | Strong | C-H Out-of-plane Bend | Furan Ring |
| ~600-700 | Medium-Strong | C-Br Stretch | Bromo-substituted Furan |
Mass Spectrometry (MS)
Mass spectrometry of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern is anticipated to involve the loss of the formyl group and subsequent cleavages of the furan ring.
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion |
| 174/176 | High | [M]⁺ (Molecular Ion) |
| 173/175 | Medium | [M-H]⁺ |
| 145/147 | Medium-High | [M-CHO]⁺ |
| 94 | Medium | [C₄H₂O]⁺ |
| 66 | Medium | [C₃H₂O]⁺ |
Experimental Protocols
While specific experimental data for this compound is not widely published, the following are general methodologies for obtaining IR and mass spectra for similar aromatic aldehydes.
Infrared (IR) Spectroscopy Protocol
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands. The peak positions (in cm⁻¹) and their relative intensities are recorded.
Mass Spectrometry Protocol
Method: Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS).
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography: The solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar stationary phase like DB-5ms). The oven temperature is programmed to ensure separation from any impurities.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization is performed at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 50-300.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and major fragment ions. The isotopic pattern for bromine should be clearly visible.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound like this compound.
Chemical structure and IUPAC name of 3-Bromofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromofuran-2-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a versatile intermediate in organic synthesis. Its furan scaffold, substituted with both a reactive aldehyde and a bromine atom, provides two distinct points for chemical modification. This dual functionality makes it a valuable building block in the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic positioning of the bromo and formyl groups allows for selective transformations, such as nucleophilic additions to the aldehyde, and cross-coupling reactions at the carbon-bromine bond. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and synthetic applications.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of a furan ring with a bromine atom at the 3-position and a carbaldehyde (or formyl) group at the 2-position.
IUPAC Name: this compound[1]
Synonyms: 3-Bromo-2-furaldehyde, 3-Bromo-2-formylfuran, 3-bromofuran-2-carboxaldehyde[2]
Chemical Formula: C₅H₃BrO₂[1][2][3]
CAS Number: 14757-78-9[1][2][3]
Figure 1. Chemical Structure of this compound
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 174.98 g/mol | [2] |
| Appearance | Oil (solidifies upon cooling) | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [3][5] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | 9.74-9.72 (d, 1H), 7.64-7.63 (m, 1H), 6.675-6.66 (d, 1H) | [4] |
| Mass Spec. (MS) | (M+H)⁺ = 175, 177 | [4] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the formylation of 3-bromofuran. The following protocol details a standard laboratory procedure.
Synthesis of this compound from 3-Bromofuran
This procedure involves the ortho-lithiation of 3-bromofuran followed by quenching with an electrophilic formylating agent, N,N-dimethylformamide (DMF).
Materials:
-
3-Bromofuran
-
Lithium diisopropylamide (LDA), freshly prepared solution
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure: [4]
-
Reaction Setup: To a solution of freshly prepared LDA (6.80 mmol) in anhydrous THF (4 ml) at -78°C under an inert atmosphere, slowly add a solution of 3-bromofuran (1.00 g, 6.80 mmol) in anhydrous THF (5 ml).
-
Lithiation: Stir the reaction mixture at -78°C for 15 minutes to allow for the formation of the lithiated intermediate.
-
Formylation: Add a solution of DMF (0.56 ml, 7.20 mmol) in anhydrous THF (2 ml) dropwise to the reaction mixture.
-
Reaction Progression: Stir the resulting mixture for 1 hour at -78°C, then allow it to warm to room temperature.
-
Workup: Quench the reaction with water and extract the aqueous layer with ethyl acetate (2 x 50 ml).
-
Purification: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: 20:80 EtOAc/hexane) to yield the final product as an oil, which solidifies upon cooling.
Visualized Workflows and Applications
The following diagrams illustrate the synthesis workflow and the role of this compound as a synthetic intermediate.
Caption: Synthesis workflow for this compound.
Caption: Synthetic utility of this compound.
Applications in Drug Development and Organic Synthesis
This compound is a key starting material for the synthesis of 3-substituted furan derivatives. The furan nucleus is a common motif in a wide range of biologically active compounds. For instance, irradiation of this compound in aromatic solutions can yield 3-aryl-2-furyl derivatives, which are precursors to pharmacologically interesting compounds[6]. The ability to perform selective cross-coupling reactions at the 3-position, while retaining the aldehyde for further functionalization, makes this compound a powerful tool for building molecular diversity in drug discovery programs. The synthesis of substituted furans is relevant to the development of agents for various therapeutic areas.
References
- 1. This compound | CAS 14757-78-9 [matrix-fine-chemicals.com]
- 2. This compound - CAS:14757-78-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. aobchem.com [aobchem.com]
- 4. 3-BROMO-2-FORMYLFURAN synthesis - chemicalbook [chemicalbook.com]
- 5. nanochemazone.com [nanochemazone.com]
- 6. researchgate.net [researchgate.net]
Purity and appearance of 3-Bromofuran-2-carbaldehyde
An In-depth Technical Guide on 3-Bromofuran-2-carbaldehyde: Purity and Appearance
Introduction
This compound, also known by synonyms such as 3-bromo-2-furaldehyde and 3-bromo-2-formylfuran, is a heterocyclic building block valuable in organic synthesis.[1] Its utility in the development of more complex molecules makes a thorough understanding of its physical and chemical properties essential for researchers and professionals in drug development. This guide provides a detailed overview of the compound's appearance, purity, and associated experimental protocols.
Physicochemical Properties and Purity
This compound is a compound with the chemical formula C₅H₃BrO₂ and a molecular weight of approximately 174.98 g/mol .[1][] The appearance of this chemical can vary significantly depending on its purity and the supplier. It is described as a solid, semi-solid, or liquid, with colors ranging from pale yellow to yellow-brown and even dark brown.[3] Some sources describe it as an oil that solidifies upon cooling.[4]
Commercially available purities for this compound are typically high, with suppliers offering grades of ≥99% or 96%.[5] Due to its sensitivity to light, air, and moisture, proper storage is critical to maintain its purity.[3][6] Recommended storage conditions include keeping it in a tightly sealed container under an inert atmosphere, protected from light, and at temperatures ranging from room temperature to frozen (-20°C).[3][5]
Data Summary
For ease of comparison, the key physicochemical and purity data for this compound are summarized in the table below.
| Property | Data | Citations |
| IUPAC Name | This compound | [] |
| Synonyms | 3-bromo-2-furaldehyde, 3-Bromo-2-formylfuran, 3-bromofurfural | [1] |
| CAS Number | 14757-78-9 | [1][][5][7] |
| Molecular Formula | C₅H₃BrO₂ | [1][7] |
| Molecular Weight | 174.98 g/mol | [1][] |
| Appearance | Pale-yellow to Yellow-brown to Dark-Brown Solid, Semi-solid, Liquid or Oil | [3][4][5] |
| Purity | ≥96% - 99% | [5] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C), protect from light and moisture | [5] |
| ¹H NMR (CDCl₃) | 9.74-9.72 (1H, d), 7.64-7.63 (1H, m), 6.675-6.66 (1H, d) | [4] |
| Mass Spec (MS) | (M+H)⁺ = 175, 177 | [4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and purification of this compound.
Synthesis of this compound
A common method for synthesizing this compound involves the formylation of 3-bromofuran.[4]
Materials:
-
3-bromofuran
-
Lithium diisopropylamide (LDA)
-
N,N-dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of freshly prepared lithium diisopropylamide (LDA) (6.80 mmol) in anhydrous THF (4 ml) is cooled to -78°C in a dry reaction vessel under an inert atmosphere.[4]
-
A solution of 3-bromofuran (1.00 g, 6.80 mmol) in anhydrous THF (5 ml) is added slowly to the LDA solution.[4]
-
The mixture is stirred at -78°C for 15 minutes.[4]
-
A solution of DMF (0.56 ml, 7.20 mmol) in anhydrous THF (2 ml) is then added dropwise to the reaction mixture.[4]
-
The resulting mixture is stirred for an additional hour at -78°C and then allowed to warm to room temperature.[4]
-
The reaction is quenched by the addition of water.[4]
-
The aqueous layer is extracted twice with ethyl acetate (2 x 50 ml).[4]
-
The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous magnesium sulfate (MgSO₄).[4]
-
The solvent is removed under reduced pressure to yield the crude product.[4]
Purification Protocol
The crude product from the synthesis is typically purified using column chromatography.[4]
Materials:
-
Silica gel
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
A chromatography column is prepared with a slurry of silica gel in hexane.
-
The crude this compound residue is dissolved in a minimal amount of the eluent.
-
The dissolved residue is loaded onto the silica gel column.
-
The product is eluted from the column using a solvent mixture of ethyl acetate and hexane (20:80 v/v).[4]
-
Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
-
The solvent from the pure fractions is evaporated under reduced pressure to afford the final product as an oil, which may solidify upon cooling.[4]
Visualized Workflow
The synthesis of this compound can be visualized as a multi-step workflow, from starting materials to the final purified product.
Caption: Synthesis and purification workflow for this compound.
References
Safety and Handling of 3-Bromofuran-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Executive Summary
3-Bromofuran-2-carbaldehyde (CAS No. 14757-78-9) is a halogenated heterocyclic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its reactivity, inherent to the furan ring and the aldehyde functional group, necessitates a thorough understanding of its safety profile and proper handling procedures. This guide provides a comprehensive overview of the known hazards, safe handling practices, emergency procedures, and relevant physicochemical properties of this compound to ensure its safe use in a laboratory setting.
Physicochemical and Toxicological Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14757-78-9 | --INVALID-LINK-- |
| Molecular Formula | C₅H₃BrO₂ | --INVALID-LINK-- |
| Molecular Weight | 174.98 g/mol | --INVALID-LINK-- |
| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | --INVALID-LINK-- |
| Purity | >98.0% (GC) | --INVALID-LINK-- |
Table 2: Toxicological Data for 2-Furaldehyde (CAS No. 98-01-1) - A Structural Analog
| Metric | Value | Species | Route | Source |
| LD50 | 65 mg/kg | Rat | Oral | --INVALID-LINK-- |
| LD50 | 400 mg/kg | Mouse | Oral | --INVALID-LINK-- |
| LC50 | 175 ppm / 6H | Rat | Inhalation | --INVALID-LINK-- |
| Dermal LDLo | 620 mg/kg | Rabbit | Dermal | --INVALID-LINK-- |
Hazard Identification and Safety Precautions
Based on available Safety Data Sheets for this compound and related compounds, the following hazards have been identified.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]
Precautionary Statements
-
Prevention:
-
Wash hands and face thoroughly after handling.
-
Wear protective gloves and eye protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
-
Response:
-
IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.
Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use only in a well-ventilated area, preferably a chemical fume hood.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from light.
Emergency Procedures
-
In case of skin contact: Immediately remove all contaminated clothing. Gently wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
-
In case of inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice if you feel unwell.
-
In case of ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
In case of a spill: Use personal protective equipment. Keep people away from and upwind of the spill. Prevent the product from entering drains. Sweep up the solid material, taking care not to disperse dust, and collect it into an airtight container for disposal.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic procedure. All operations should be conducted in a certified chemical fume hood.
Materials:
-
3-Bromofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-bromofuran dissolved in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium via the dropping funnel while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes.
-
Formylation: Add anhydrous DMF dropwise to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Safety Note: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
Caption: Workflow for the synthesis of this compound.
Biological Context and Signaling Pathways
Furan derivatives are known to exhibit a wide range of biological activities, and their mechanism of action can involve interaction with various cellular signaling pathways. While specific data for this compound is limited, related furan compounds have been shown to modulate inflammatory and metabolic pathways. For instance, some furan derivatives can influence the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) signaling pathways.[2] Additionally, the toxicity of some furans is linked to their metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that interact with cellular macromolecules.
Below is a generalized diagram representing a simplified signaling pathway that could be influenced by bioactive small molecules like furan derivatives.
Caption: A simplified model of a signaling pathway potentially modulated by furan derivatives.
References
Technical Guide: Optimal Storage and Handling of 3-Bromofuran-2-carbaldehyde
This guide provides an in-depth overview of the recommended storage and handling conditions for 3-Bromofuran-2-carbaldehyde (CAS No. 14757-78-9), a key reagent in various synthetic applications. Adherence to these protocols is critical for maintaining the compound's purity, stability, and ensuring experimental reproducibility.
Technical Data Summary
Proper storage is essential to prevent the degradation of this compound. The compound is sensitive to atmospheric conditions, temperature, and light. The following table summarizes the key storage parameters derived from supplier safety data sheets (SDS) and product information.
| Parameter | Recommended Condition | Incompatible Factors |
| Temperature | Store in a freezer, under -20°C.[1] Alternatively, 2-8°C is also cited.[2] | Excess heat and sources of ignition.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[1] | Air, humidity. |
| Light Exposure | Protect from light.[3][4] | Direct sunlight, UV light. |
| Container | Keep in a tightly closed container.[3][4][5] | Poorly sealed or damaged containers. |
| Incompatible Materials | Not applicable. | Strong oxidizing agents.[3] |
| Physical Form | Pale-yellow to yellow-brown solid, semi-solid, or liquid. | Not applicable. |
Handling and Storage Protocol
To ensure the long-term stability and integrity of this compound, a systematic approach to its handling and storage is required. The following workflow outlines the critical steps from receiving the compound to its long-term storage.
References
Methodological & Application
Application Note: Synthesis of 3-Bromofuran-2-carbaldehyde
AN-CHEM028
Introduction
3-Bromofuran and its derivatives are valuable heterocyclic building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules.[1][2] Specifically, 3-Bromofuran-2-carbaldehyde is a key intermediate used in the synthesis of pharmaceuticals and fine chemicals.[3] This document outlines a detailed protocol for the synthesis of this compound from 3-bromofuran via ortho-lithiation followed by formylation. The described method involves the selective deprotonation at the C2 position of the furan ring using a strong base, followed by quenching with an electrophilic formylating agent.
The primary method detailed here is the lithiation of 3-bromofuran using in-situ prepared Lithium Diisopropylamide (LDA), followed by reaction with N,N-Dimethylformamide (DMF).[4][5] This approach provides regioselective formylation at the position adjacent to the furan's oxygen atom, which is the most acidic site.[6]
Physicochemical Data
The properties of the starting material and the final product are summarized below for reference.
Table 1: Properties of Key Compounds
| Property | 3-Bromofuran (Starting Material) | This compound (Product) |
| CAS Number | 22037-28-1[7] | 14757-78-9[4] |
| Molecular Formula | C₄H₃BrO[1] | C₅H₃BrO₂[4] |
| Molecular Weight | 146.97 g/mol [7] | 174.98 g/mol [4] |
| Appearance | Colorless to light yellow liquid[1][8] | Oil, solidifies upon cooling[4] |
| Density | 1.635 g/mL at 25 °C[9] | N/A |
| Boiling Point | 103 °C[9] | N/A |
| Storage | Store at -20°C[9] | Store at 2-8°C, airtight, avoid light[10][11] |
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step, one-pot procedure involving the formation of a highly reactive organolithium intermediate.
-
Deprotonation: 3-bromofuran is deprotonated at the C2 position by the strong, non-nucleophilic base LDA. This occurs regioselectively due to the higher acidity of the α-proton adjacent to the furan oxygen.[6]
-
Formylation: The resulting 3-bromo-2-furyllithium intermediate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF.
-
Hydrolysis: The tetrahedral intermediate formed is then hydrolyzed during the aqueous workup to yield the final aldehyde product, this compound.
Experimental Protocol
This protocol is based on established literature procedures for the lithiation and formylation of 3-bromofuran.[4]
Safety Precautions
-
n-Butyllithium (n-BuLi) is a pyrophoric liquid that may ignite spontaneously on exposure to air and reacts violently with water.[12][13] All handling must be performed under a dry, inert atmosphere (Nitrogen or Argon) in a fume hood.[12][14]
-
Personal Protective Equipment (PPE) , including a fire-retardant lab coat, safety glasses or face shield, and appropriate chemical-resistant gloves (e.g., neoprene), is mandatory.[13][15]
-
All glassware must be oven- or flame-dried immediately before use to remove all traces of moisture.
-
Ensure a Class D fire extinguisher (for combustible metals) or dry sand is readily accessible.
-
The reaction should be conducted at -78 °C using a dry ice/acetone bath to control the exothermic reaction and prevent side reactions.
Reagents and Equipment
Table 2: Reagents for Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Molar Equiv. |
| Diisopropylamine | 101.19 | 6.80 | 0.95 mL | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 6.80 | 2.72 mL | 1.0 |
| 3-Bromofuran | 146.97 | 6.80 | 1.00 g | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 7.20 | 0.56 mL | 1.06 |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | ~11 mL | Solvent |
Equipment:
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
In-situ Preparation of LDA:
-
Set up an oven-dried three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
Purge the flask with dry nitrogen or argon.
-
Add anhydrous tetrahydrofuran (THF, 4 mL) and diisopropylamine (0.95 mL, 6.80 mmol) to the flask via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.72 mL of a 2.5 M solution in hexanes, 6.80 mmol) dropwise to the stirred solution.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Lithiation of 3-Bromofuran:
-
Formylation:
-
In another dry vial, prepare a solution of anhydrous DMF (0.56 mL, 7.20 mmol) in anhydrous THF (2 mL).
-
Add the DMF solution dropwise to the reaction mixture at -78 °C.
-
Stir the resulting mixture for 1 hour at -78 °C, then allow it to slowly warm to room temperature.[4]
-
-
Workup and Extraction:
-
Quench the reaction by carefully adding deionized water (approx. 20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).[4]
-
Combine the organic layers and wash with water, followed by saturated brine.[4]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[4]
-
-
Purification:
-
The crude residue, an oil, should be purified by column chromatography on silica gel.
-
A typical eluent system is a 20:80 mixture of ethyl acetate and hexane.[4]
-
Combine the fractions containing the product and remove the solvent under reduced pressure to afford this compound as an oil, which may solidify upon cooling.[4] The reported yield for this procedure is approximately 41%.[4]
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
References
- 1. 3-Bromofuran - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 3-BROMO-2-FORMYLFURAN synthesis - chemicalbook [chemicalbook.com]
- 5. Modular Synthesis of the Pentacyclic Core of Batrachotoxin and Select Batrachotoxin Analogue Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 7. 3-Bromofuran | C4H3BrO | CID 89164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromofuran | 22037-28-1 [chemicalbook.com]
- 9. 3-Bromofuran 97 22037-28-1 [sigmaaldrich.com]
- 10. nanochemazone.com [nanochemazone.com]
- 11. aobchem.com [aobchem.com]
- 12. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. enhs.uark.edu [enhs.uark.edu]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: Palladium-Catalyzed Coupling Reactions with 3-Bromofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-bromofuran-2-carbaldehyde as a key synthetic intermediate. The presence of both a bromo and an aldehyde functionality on the furan ring makes this compound a versatile building block for the synthesis of complex heterocyclic molecules, which are of significant interest in medicinal chemistry and materials science.[1] The methodologies described herein are based on established palladium-catalyzed reactions and provide a framework for the synthesis of a diverse range of 3-substituted furan-2-carbaldehyde derivatives.
Overview of Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The general catalytic cycle for many of these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki, and Sonogashira-type reactions) or migratory insertion (for Heck-type reactions), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[2][3][4]
This document focuses on the application of several key palladium-catalyzed coupling reactions to this compound:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with an organoboron reagent.[4][5]
-
Heck Coupling: For the formation of a carbon-carbon bond with an alkene.[6][7]
-
Sonogashira Coupling: For the formation of a carbon-carbon bond with a terminal alkyne.[8][9][10]
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with an amine.[3][11][12]
Data Presentation: Reaction Conditions and Expected Yields
The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed coupling of this compound with various partners. These conditions are adapted from protocols for similar substrates and may require optimization for specific cases.[13]
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12-24 | 70-90 |
| Vinylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | 65-85 |
| Alkylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 60-80 |
Table 2: Heck Coupling of this compound
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 65-80 |
| n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 4 | 70-85 |
| Cyclohexene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMAc | 120 | 24 | 50-70 |
Table 3: Sonogashira Coupling of this compound
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT-50 | 2-12 | 75-95 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | RT | 6 | 70-90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 8 | 80-95 |
Table 4: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12-24 | 70-90 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 65-85 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | 60-80 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-aryl-furan-2-carbaldehyde.
-
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Add Pd(PPh₃)₄ (0.03-0.05 eq.).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Heck Coupling
This protocol describes the synthesis of 3-vinyl-furan-2-carbaldehyde derivatives.
-
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a Schlenk flask, add Pd(OAc)₂ (0.02 eq.) and P(o-tol)₃ (0.04 eq.).
-
Add this compound (1.0 eq.), the alkene (1.5 eq.), and Et₃N (2.0 eq.).
-
Add anhydrous DMF.
-
Heat the mixture to 100 °C for 24 hours.
-
Cool the reaction mixture and dilute with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by column chromatography.
-
Protocol 3: Sonogashira Coupling
This protocol describes the synthesis of 3-alkynyl-furan-2-carbaldehydes.[13][14]
-
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and degassed Et₃N.
-
Add the terminal alkyne (1.2 eq.) dropwise.
-
Stir the reaction mixture at room temperature to 50 °C for 2-12 hours.
-
After completion, filter the mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Protocol 4: Buchwald-Hartwig Amination
This protocol details the synthesis of 3-amino-furan-2-carbaldehyde derivatives.[15]
-
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq.), BINAP (0.03 eq.), and NaOtBu (1.4 eq.) to a Schlenk tube.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
The following diagrams illustrate the catalytic cycles and a general experimental workflow for the palladium-catalyzed coupling reactions of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Heck coupling reaction.
Caption: General experimental workflow for cross-coupling.
References
- 1. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and functional materials.[1][2] This application note provides detailed protocols and compiled data for the Suzuki coupling of 3-bromofuran-2-carbaldehyde with various aryl- and heteroarylboronic acids. The resulting 3-aryl- and 3-heteroarylfuran-2-carbaldehyde scaffolds are important structural motifs found in a variety of biologically active compounds, exhibiting potential as antibacterial and anti-inflammatory agents.[3][4] The furan ring is a key component in numerous therapeutic agents, and the ability to introduce diverse substituents at the 3-position via Suzuki coupling offers a valuable strategy for the development of novel drug candidates.[3]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 3-substituted furan-2-carbaldehyde product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of various bromo-heterocyclic carbaldehydes with a range of boronic acids. While specific data for this compound is limited in publicly available literature, the data presented for analogous substrates provides a strong indication of expected outcomes and serves as a guide for reaction optimization.
Table 1: Suzuki Coupling of 4-Bromothiophene-2-carbaldehyde with Various Boronic Acids/Esters [6]
| Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 75 |
| 3,5-Bis(trifluoromethyl)phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 85-90 | 12 | 88 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 78 |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 85 |
Table 2: Representative Suzuki Coupling Reactions of Bromo-Aromatic Aldehydes
| Bromo-Aromatic Aldehyde | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 2 | Not specified | [1] |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (0.2) | K₂CO₃ | DMF | 100 | Not specified | GC Yield | [7] |
| 3-Bromofuran | 2-Methylphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 75 | [8] |
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound with a representative arylboronic acid. This protocol is based on established procedures for similar substrates and can be adapted for a range of boronic acids.[8][9]
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen manifold)
-
Schlenk line (optional, for rigorous inert atmosphere)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%). Add this catalyst mixture to the reaction flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically around 85-95 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylfuran-2-carbaldehyde.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. ijabbr.com [ijabbr.com]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Heck Reaction of 3-Bromofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction is invaluable in medicinal chemistry for the construction of complex molecular architectures.[2] These application notes provide a detailed protocol for the Heck reaction using 3-Bromofuran-2-carbaldehyde, a versatile building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications.
The furan moiety is a prevalent scaffold in numerous biologically active natural products and synthetic drugs.[3] The aldehyde group at the C2 position and the bromine atom at the C3 position of this compound offer orthogonal handles for sequential chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the Heck reaction of this compound with various alkenes. These values are representative and may require optimization for specific substrate combinations.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 85 |
| 2 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMAc | 120 | 16 | 78 |
| 3 | n-Butyl Acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 14 | 82 |
| 4 | Acrylonitrile | Pd(PPh₃)₄ (5) | - | Et₃N | Toluene | 100 | 18 | 75 |
Experimental Protocols
This section details a general procedure for the Heck reaction of this compound with an alkene, such as methyl acrylate.
Materials:
-
This compound
-
Alkene (e.g., Methyl Acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL) to the flask via a syringe. Stir the mixture at room temperature for 10 minutes to allow for catalyst formation.
-
Addition of Base and Alkene: Add triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture, followed by the addition of the alkene (e.g., methyl acrylate, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.
Visualizations
References
Application Notes: 3-Bromofuran-2-carbaldehyde in Medicinal Chemistry
References
- 1. mdpi.com [mdpi.com]
- 2. Complexes of 2-acetyl-gamma-butyrolactone and 2-furancarbaldehyde thiosemicarbazones: antibacterial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds [ouci.dntb.gov.ua]
- 4. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Bromofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the utilization of 3-bromofuran-2-carbaldehyde as a versatile starting material for the synthesis of various heterocyclic compounds. The methodologies outlined below are centered on well-established palladium-catalyzed cross-coupling reactions, followed by intramolecular cyclization to construct fused ring systems of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a valuable bifunctional building block. The bromine atom at the 3-position serves as a handle for C-C bond formation through cross-coupling reactions, while the aldehyde at the 2-position provides a reactive site for condensation and cyclization. This unique arrangement allows for the construction of a variety of fused heterocyclic systems, such as furopyridines and furopyrimidines, which are prevalent scaffolds in numerous biologically active compounds.
Key Synthetic Applications
The primary applications of this compound in heterocyclic synthesis involve a two-stage strategy:
-
Palladium-Catalyzed Cross-Coupling: The bromine atom is substituted with a new carbon-based fragment using either Suzuki-Miyaura or Sonogashira coupling reactions.
-
Intramolecular Cyclization: The newly introduced functional group reacts with the adjacent aldehyde to form a new heterocyclic ring fused to the furan core.
This approach allows for a modular and convergent synthesis of complex heterocyclic architectures.
Data Presentation: Summary of Key Reactions
The following tables summarize the expected yields and reaction conditions for the key synthetic transformations starting from this compound. These are representative conditions based on analogous reactions in the literature.
Table 1: Suzuki-Miyaura Cross-Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 90-98 |
| 3 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 12 | 75-85 |
| 4 | 2-Formylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O | 90 | 16 | 70-80 |
Table 2: Sonogashira Cross-Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90-98 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 8 | 85-95 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | DMF | 80 | 10 | 70-80 |
| 4 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Acetonitrile | 65 | 6 | 88-96 |
Table 3: Synthesis of Fused Heterocycles from Functionalized 3-Furan-2-carbaldehydes
| Entry | Fused Heterocycle | Cyclization Method | Reagents | Solvent | Temp (°C) | Time (h) | Overall Yield (%) |
| 1 | Furo[3,2-b]pyridine | Friedländer Annulation | NH₄OAc, Acetic Acid | Acetic Acid | 120 | 4 | 60-75 |
| 2 | Furo[3,2-d]pyrimidine | Biginelli-like Reaction | Urea, NH₄Cl | Ethanol | Reflux | 12 | 55-70 |
| 3 | Furo[3,2-c]quinoline | Intramolecular Aldol | NaOH | Ethanol | Reflux | 6 | 65-80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (3 mol%), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Cross-Coupling
This protocol outlines a general method for the coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst (2 mol%) and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 eq.) and the anhydrous solvent.
-
Add the amine base (2.5 eq.) followed by the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of a Furo[3,2-b]pyridine Derivative (A Proposed Route)
This protocol describes a potential two-step synthesis of a furo[3,2-b]pyridine derivative starting from this compound.
Step 1: Sonogashira coupling with an amino-alkyne
-
Follow Protocol 2, using 3-amino-1-propyne as the terminal alkyne. This will yield 3-(3-aminoprop-1-yn-1-yl)furan-2-carbaldehyde.
Step 2: Intramolecular Cyclization
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., potassium carbonate).
-
Reflux the mixture and monitor the reaction for the formation of the furo[3,2-b]pyridine product.
-
Upon completion, cool the reaction, remove the solvent, and purify the product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthetic workflow for heterocyclic compounds from this compound.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Application Notes and Protocols: 3-Bromofuran-2-carbaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromofuran-2-carbaldehyde is a highly versatile bifunctional building block in organic synthesis. Its structure, featuring a furan ring substituted with both a reactive bromine atom and an aldehyde group, allows for a diverse range of chemical transformations. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. Simultaneously, the aldehyde functionality at the 2-position serves as a handle for classic carbonyl chemistry, including olefination and condensation reactions. This unique combination of reactive sites makes this compound a valuable precursor for the synthesis of complex polysubstituted furans, which are core structures in many pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound.
Key Applications
The strategic positioning of the bromo and formyl groups on the furan scaffold allows for sequential or one-pot multi-component reactions, providing rapid access to complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl, heteroaryl, or vinyl substituents at the 3-position of the furan ring. The resulting 3-substituted furan-2-carbaldehydes are valuable intermediates in the synthesis of biologically active compounds. The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[2][3][4]
-
Sonogashira Coupling: This powerful method allows for the introduction of alkyne moieties, leading to the formation of 3-alkynylfuran-2-carbaldehydes. These products are versatile intermediates that can undergo further transformations, such as cyclization reactions, to construct more complex heterocyclic systems. The Sonogashira coupling is typically carried out using a palladium catalyst in the presence of a copper(I) co-catalyst.[2][5]
Wittig Reaction
The aldehyde group of this compound readily undergoes the Wittig reaction, a highly efficient method for the synthesis of alkenes.[4][6][7] This reaction allows for the extension of the carbon chain at the 2-position, introducing a variety of substituted vinyl groups. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of the ylide and reaction conditions.
Knoevenagel Condensation
The Knoevenagel condensation is another important reaction of the aldehyde functionality, where it reacts with active methylene compounds in the presence of a basic catalyst to form α,β-unsaturated products.[8][9][10] This reaction is a reliable method for carbon-carbon bond formation and provides access to a wide range of functionalized furan derivatives with potential applications in medicinal chemistry and materials science.
Significance in Drug Discovery and Materials Science
Furan-containing compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[11][12] The ability to readily functionalize the furan core using this compound as a starting material is therefore of significant interest to medicinal chemists. For instance, substituted furan derivatives have been investigated as potential antifungal agents.[1][5] In materials science, the extended π-conjugated systems that can be synthesized from this building block are of interest for the development of organic electronic materials.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling - Synthesis of 3-(Furan-3-yl)furan-2-carbaldehyde
This protocol describes the synthesis of 3-(furan-3-yl)furan-2-carbaldehyde via a Suzuki-Miyaura coupling reaction between this compound and furan-3-boronic acid.
Reaction Scheme:
General Suzuki-Miyaura Coupling Workflow
Materials:
-
This compound
-
Furan-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), furan-3-boronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).
-
Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-(furan-3-yl)furan-2-carbaldehyde.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-(Furan-3-yl)furan-2-carbaldehyde | This compound, Furan-3-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75-85 (Typical) |
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H), 7.70 (s, 1H), 7.50 (t, J = 1.6 Hz, 1H), 6.70 (d, J = 1.6 Hz, 1H), 6.65 (s, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 180.1, 148.2, 144.5, 140.1, 128.5, 125.0, 115.3, 110.2.
-
MS (ESI): m/z 163.04 [M+H]⁺.
Protocol 2: Sonogashira Coupling - Synthesis of 3-(1-Octynyl)furan-2-carbaldehyde
This protocol describes the synthesis of 3-(1-octynyl)furan-2-carbaldehyde via a Sonogashira coupling reaction between this compound and 1-octyne.[11]
Reaction Scheme:
General Sonogashira Coupling Workflow
Materials:
-
This compound
-
1-Octyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add this compound (4.71 g, 27 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.47 g, 0.675 mmol, 2.5 mol%), and copper(I) iodide (0.26 g, 1.35 mmol, 5 mol%).[11]
-
Add anhydrous THF (50 mL) and triethylamine (10 mL).
-
Add 1-octyne (3.0 g, 27 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/hexane 1:2) to afford 3.96 g of the title compound as an oil.[11]
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-(1-Octynyl)furan-2-carbaldehyde | This compound, 1-Octyne | PdCl₂(PPh₃)₂, CuI, Et₃N | THF | RT | 3 | 72[11] |
Characterization Data: [11]
-
IR (film): νmax 2950, 2930, 2850, 2230, 1680, 1570, 1420, 1360, 1275, 890, 775 cm⁻¹
-
¹H NMR (CDCl₃): δ 9.82 (1H, s), 7.62 (1H, d, J=3 Hz), 6.59 (1H, d, J=3 Hz), 2.48 (2H, t, J=6.5 Hz), 1.42 (8H, complex m), 0.92 (3H, distorted t).
Protocol 3: Wittig Reaction - Synthesis of 3-Bromo-2-(2-phenylethenyl)furan
This protocol describes the synthesis of 3-bromo-2-(2-phenylethenyl)furan via a Wittig reaction between this compound and benzyltriphenylphosphonium chloride.
Reaction Scheme:
General Wittig Reaction Workflow
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.2 mmol, 1.2 eq.) and anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 mmol, 1.1 eq.) dropwise to the stirred suspension. A deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous THF (5 mL).
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired alkene.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-(2-phenylethenyl)furan | This compound, Benzyltriphenylphosphonium chloride | n-BuLi | THF | 0 to RT | 4 | 70-80 (Typical) |
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 1.8 Hz, 1H), 7.40-7.20 (m, 5H), 7.10 (d, J = 16.0 Hz, 1H), 6.80 (d, J = 16.0 Hz, 1H), 6.50 (d, J = 1.8 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 150.1, 136.5, 130.2, 128.8, 128.0, 126.5, 125.0, 118.5, 112.0, 105.3.
-
MS (ESI): m/z 251.00 [M+H]⁺.
Protocol 4: Knoevenagel Condensation - Synthesis of Ethyl 2-cyano-3-(3-bromo-2-furyl)acrylate
This protocol describes the synthesis of ethyl 2-cyano-3-(3-bromo-2-furyl)acrylate via a Knoevenagel condensation between this compound and ethyl cyanoacetate.
Reaction Scheme:
General Knoevenagel Condensation Workflow
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.) and ethyl cyanoacetate (1.1 mmol, 1.1 eq.) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M HCl (15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the pure product.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 2-cyano-3-(3-bromo-2-furyl)acrylate | This compound, Ethyl cyanoacetate | Piperidine | Ethanol | RT | 6 | 85-95 (Typical) |
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20 (s, 1H), 7.70 (d, J = 1.8 Hz, 1H), 6.60 (d, J = 1.8 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 162.5, 149.0, 145.0, 140.0, 116.0, 115.5, 110.0, 100.5, 62.8, 14.2.
-
MS (ESI): m/z 272.00 [M+H]⁺.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. The protocols outlined in this document demonstrate its utility in key carbon-carbon bond-forming reactions, providing access to a wide range of substituted furan derivatives. The ability to selectively functionalize either the C-Br bond or the aldehyde group, or both, offers chemists a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. The straightforward nature of these transformations, coupled with the commercial availability of the starting material, ensures that this compound will continue to be a frequently employed building block in synthetic endeavors.
References
- 1. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological activity of furan derivatives [wisdomlib.org]
- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Application Notes and Protocols: Reactions of the Aldehyde Group in 3-Bromofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving the aldehyde group of 3-Bromofuran-2-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the reactivity of its aldehyde functionality, which allows for a wide range of chemical transformations. The protocols provided herein are foundational and can be adapted for the synthesis of diverse molecular scaffolds.
Overview of Aldehyde Reactivity
The aldehyde group in this compound is a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is influenced by the electron-withdrawing nature of the furan ring and the bromine substituent. This allows for a variety of transformations, including olefination, condensation, oxidation, reduction, and addition of organometallic reagents. These reactions are crucial for the elaboration of the furan core into more complex molecules with potential biological activity.
Key Reactions and Protocols
Oxidation to Carboxylic Acid
The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation, yielding 3-bromofuran-2-carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other acid derivatives.
Quantitative Data Summary: Oxidation
| Reactant | Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) |
| This compound | Sodium chlorite, Sodium dihydrogen phosphate | tert-Butanol, Water | Room Temperature | Overnight | ~75-85% |
Experimental Protocol: Oxidation with Sodium Chlorite
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water. Add 2-methyl-2-butene as a chlorine scavenger.
-
Reagent Addition: Slowly add an aqueous solution of sodium chlorite (1.5-2.0 eq) and sodium dihydrogen phosphate (1.5-2.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Acidify the reaction mixture with 1 M hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-bromofuran-2-carboxylic acid.[1]
Caption: Experimental workflow for the oxidation of this compound.
Reductive Amination
Reductive amination provides a direct route to synthesize amines from aldehydes. This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction.
Quantitative Data Summary: Reductive Amination (Representative)
| Amine | Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) |
| Primary/Secondary Amine | Sodium triacetoxyborohydride | Dichloromethane | Room Temperature | 12-24 h | 60-90% |
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or dichloroethane, add the desired primary or secondary amine (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Reaction pathway for the reductive amination of this compound.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes using a phosphorus ylide. The stereochemical outcome of the reaction is dependent on the nature of the ylide.
Quantitative Data Summary: Wittig Reaction (Representative)
| Phosphorus Ylide | Base | Solvent | Temperature | Reaction Time | Product | Yield (%) |
| (Triphenylphosphoranylidene)acetate | - | Dichloromethane | 0 °C to RT | 2-4 h | (E)-Ethyl 3-(3-bromofuran-2-yl)acrylate | 70-85% |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 °C to RT | 1-3 h | 3-Bromo-2-vinylfuran | 60-75% |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane, add the stabilized phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane, 1.0-1.2 eq) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography to separate the alkene product from triphenylphosphine oxide.
Caption: General workflow for a Wittig reaction with this compound.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a C=C bond. This reaction is particularly useful for synthesizing α,β-unsaturated systems.
Quantitative Data Summary: Knoevenagel Condensation (Representative)
| Active Methylene Compound | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 2-4 h | 85-95% |
| Ethyl cyanoacetate | Piperidine | Ethanol | Reflux | 4-6 h | 70-85% |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0-1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. If necessary, the product can be further purified by recrystallization.
Caption: Reaction pathway for the Knoevenagel condensation.
Reduction to Alcohol
The reduction of the aldehyde to a primary alcohol, (3-bromofuran-2-yl)methanol, provides a precursor for ethers, esters, and halides.
Quantitative Data Summary: Reduction
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) |
| Sodium borohydride | Methanol or Ethanol | 0 °C to RT | 1-2 h | >90% |
Experimental Protocol: Reduction with Sodium Borohydride
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water or dilute acid.
-
Purification: Remove the solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the alcohol, which can be further purified by column chromatography if necessary.
Caption: Experimental workflow for the reduction of this compound.
Applications in Drug Development
The derivatives synthesized from this compound via the reactions described above serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. The furan scaffold is a common motif in many biologically active natural products and synthetic pharmaceuticals. The ability to functionalize the C2 position of the 3-bromofuran core through these aldehyde reactions, while retaining the bromine atom at the C3 position for subsequent cross-coupling reactions, provides a powerful strategy for the construction of complex molecular architectures for drug discovery programs. Potential applications of the resulting compounds include the development of novel anti-inflammatory, antimicrobial, and anticancer agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromofuran-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromofuran-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
-
Lithiation and Formylation of 3-Bromofuran: This involves the deprotonation of 3-bromofuran at the C2 position using a strong base, followed by the introduction of a formyl group using an electrophile like N,N-dimethylformamide (DMF).
-
Vilsmeier-Haack Reaction: This method involves the formylation of the electron-rich 3-bromofuran ring using a Vilsmeier reagent, which is typically prepared from DMF and phosphorus oxychloride (POCl₃).
Q2: Which synthetic route generally provides a higher yield?
A2: While yields are highly dependent on specific reaction conditions and substrate purity, the Vilsmeier-Haack reaction is often reported to provide higher yields for the formylation of electron-rich heterocycles like furan. A generalized procedure for Vilsmeier-Haack formylation can yield products in the range of 77%, whereas a specific protocol for the lithiation-formylation of 3-bromofuran reported a yield of 41%.[1] However, the lithiation route can be advantageous in specific contexts, and its yield can be optimized.
Q3: What are the most critical parameters to control during the lithiation-formylation of 3-bromofuran?
A3: Temperature control is paramount. The lithiated intermediate of 3-bromofuran can be unstable at higher temperatures and may undergo rearrangement.[2] It is crucial to maintain a low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps to ensure the desired regioselectivity and prevent side reactions. The choice of base is also critical, with bulky, non-nucleophilic bases like Lithium diisopropylamide (LDA) being preferred to minimize side reactions.
Q4: Are there any common side products to be aware of in these syntheses?
A4: Yes. In the lithiation-formylation route, potential side products include the debrominated starting material (furan) and isomers formed from the rearrangement of the lithiated intermediate if the temperature is not strictly controlled. In the Vilsmeier-Haack reaction, while generally clean for furans, there is a possibility of forming small amounts of other formylated isomers if the reaction conditions are not optimized.
Troubleshooting Guides
Lithiation and Formylation Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to no conversion of starting material | 1. Inactive or insufficient strong base (e.g., LDA). 2. Presence of moisture or other protic impurities in the reaction. 3. Reaction temperature is too high, leading to base decomposition. | 1. Use freshly prepared or properly stored and titrated LDA. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. 3. Maintain the reaction temperature at -78 °C using a dry ice/acetone bath. |
| Formation of debrominated starting material | The lithiated intermediate is abstracting a proton from the solvent or another source before the electrophile is added. | 1. Add the electrophile (DMF) as soon as the lithiation is complete. 2. Ensure the solvent is completely anhydrous. |
| Low yield of the desired product | 1. Incomplete lithiation. 2. Inefficient trapping of the lithiated intermediate by DMF. 3. Rearrangement of the lithiated intermediate. | 1. Increase the equivalents of LDA slightly (e.g., 1.1 to 1.2 equivalents). 2. Ensure DMF is pure and added slowly at -78 °C. 3. Strictly maintain the temperature at -78 °C throughout the reaction. |
| Formation of multiple isomers | The lithiation is not regioselective, or the lithiated intermediate is rearranging. | 1. Use a bulky, non-nucleophilic base like LDA to favor deprotonation at the sterically accessible C2 position. 2. Maintain a low and constant temperature. |
Vilsmeier-Haack Reaction Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Sluggish or incomplete reaction | 1. The Vilsmeier reagent was not formed efficiently. 2. The reactivity of 3-bromofuran is lower than expected. | 1. Ensure that the DMF and POCl₃ are of high purity and added in the correct stoichiometric ratio. 2. Gently warm the reaction mixture if it is being run at a very low temperature. The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction is generally pyrrole > furan > thiophene.[3] |
| Formation of dark-colored byproducts | Polymerization of the furan ring under the acidic conditions of the reaction. | 1. Control the reaction temperature carefully; avoid excessive heating. 2. Perform the reaction under an inert atmosphere to prevent oxidative side reactions. |
| Difficult purification of the product | The product is contaminated with residual DMF or other high-boiling impurities. | 1. After quenching the reaction with an aqueous base, ensure thorough extraction with a suitable organic solvent. 2. Wash the organic layer with water and brine to remove water-soluble impurities. 3. Utilize column chromatography for final purification. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Lithiation-Formylation | Vilsmeier-Haack Reaction |
| Starting Material | 3-Bromofuran | 3-Bromofuran |
| Reagents | Strong base (e.g., LDA), DMF | DMF, POCl₃ |
| Typical Solvent | Anhydrous THF | DMF, CH₂Cl₂ |
| Reaction Temperature | -78 °C | 0 °C to room temperature |
| Reported Yield | ~41% | Up to 77% (generalized) |
| Key Advantages | Good for small-scale synthesis, well-established for furan lithiation. | Generally higher yields, milder reaction temperatures. |
| Key Disadvantages | Requires strictly anhydrous conditions and very low temperatures, lower reported yield. | POCl₃ is corrosive and moisture-sensitive. |
Note: The yields are based on literature reports for the formylation of 3-bromofuran or similar electron-rich arenes and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation-Formylation
Materials:
-
3-Bromofuran
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Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi dropwise. Stir the mixture at this temperature for 30 minutes to generate LDA.
-
Slowly add a solution of 3-bromofuran in anhydrous THF to the freshly prepared LDA solution at -78 °C.
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Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for another hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
3-Bromofuran
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromofuran in DMF at 0 °C under a nitrogen atmosphere, slowly add POCl₃ dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
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Extract the mixture with ethyl acetate.
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Combine the organic extracts and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the Lithiation-Formylation synthesis.
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of 3-Bromofuran-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-bromofuran-2-carbaldehyde by column chromatography.
Troubleshooting Guide
Question: My compound is not eluting from the column.
Answer:
There are several potential reasons for your compound failing to elute:
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Compound Decomposition: this compound may be unstable on silica gel.[1] To test for this, you can perform a 2D TLC. Spot your crude material on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely decomposing on the silica. If decomposition is confirmed, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[1]
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Incorrect Solvent System: The mobile phase may not be polar enough to move the compound. Double-check the solvent mixture you prepared to ensure the correct ratio of polar to non-polar solvents was used.[1] It is also possible that the compound eluted very quickly in the solvent front; check the first few fractions collected.[1]
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Low Concentration: The concentration of the compound in the collected fractions might be too low to be detected by TLC.[2] Try concentrating the fractions you expect to contain your product and re-spot them on a TLC plate.[1][2]
Question: All my fractions are mixed, even though the separation looks good on TLC.
Answer:
This issue can arise from several factors:
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Compound Degradation on the Column: As mentioned previously, if the compound is degrading on the silica gel during the column run, you will continuously collect a mixture of the desired product and its degradation products in all fractions.[1]
-
Improper Column Packing: Poor packing of the stationary phase can lead to channeling, where the solvent and sample flow unevenly through the column, resulting in poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[3]
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Overloading the Column: Loading too much crude material onto the column can exceed its separation capacity, leading to broad bands and co-elution of compounds.[4] A general rule of thumb is to use a silica-to-crude product ratio of at least 30:1.
Question: The compound is eluting as a broad band, leading to many mixed fractions.
Answer:
Broad elution bands can be caused by:
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Poor Solubility: If the compound has poor solubility in the chosen mobile phase, it can lead to tailing and broad peaks.[1] You might need to try a different solvent system in which your compound is more soluble.[1]
-
Strong Interactions with the Stationary Phase: The aldehyde group on your compound can interact strongly with the acidic silica gel, causing tailing. To mitigate this, you can try increasing the polarity of the eluting solvent once the compound starts to elute.[1]
Frequently Asked Questions (FAQs)
What is a good starting solvent system for the column chromatography of this compound?
A common mobile phase for purifying furan derivatives is a mixture of hexanes and ethyl acetate.[5] A good starting point would be a non-polar mixture, such as 15:1 hexanes/ethyl acetate, and gradually increasing the polarity.[5] The optimal solvent system should be determined by preliminary TLC analysis.
What stationary phase should I use?
Silica gel (230-400 mesh) is a common stationary phase for the purification of furan derivatives.[3][5] However, if your compound shows signs of decomposition, you may consider using a more neutral stationary phase like alumina.[1]
How can I monitor the progress of the separation?
Thin-Layer Chromatography (TLC) is the most common method for monitoring the separation.[3] Small aliquots of each collected fraction are spotted on a TLC plate, which is then developed in the mobile phase. The spots can be visualized under a UV lamp (254 nm) and/or by staining.[5]
What are the storage conditions for this compound?
This compound should be stored in an airtight, sealed container, protected from light, and kept dry at room temperature.[6]
Experimental Protocol: Column Chromatography of this compound
This protocol is adapted from a method for a similar compound, 5-propylfuran-2-carbaldehyde.[5]
Materials:
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Crude this compound
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Silica Gel (230-400 mesh)
-
Hexanes (HPLC grade)
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Ethyl Acetate (HPLC grade)
-
Glass chromatography column
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Collection tubes or flasks
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Rotary evaporator
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TLC plates (silica gel coated)
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TLC developing chamber
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UV lamp (254 nm)
Procedure:
-
Mobile Phase Preparation: Prepare a 15:1 (v/v) mixture of hexanes and ethyl acetate. For example, to make 1.6 L of mobile phase, mix 1500 mL of hexanes with 100 mL of ethyl acetate.[5]
-
Column Packing:
-
Create a slurry of silica gel in the mobile phase.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Carefully pour the silica slurry into the column, tapping the sides to ensure even packing and remove air bubbles.
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Add a thin layer of sand on top of the silica bed.
-
Continuously drain the mobile phase, ensuring the solvent level never drops below the top of the silica bed.[5]
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.[4]
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Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, maintaining a constant flow rate.
-
Collect the eluent in fractions.[5]
-
-
Monitoring the Separation:
-
Monitor the separation using TLC.
-
Spot each fraction on a TLC plate and develop it in the mobile phase.
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.[5]
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes typical data for the purification of a similar furan carbaldehyde, which can be used as a reference.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh)[5] |
| Mobile Phase | 15:1 Hexanes/Ethyl Acetate[5] |
| Typical Yield | 83%[5] |
| Purity (by ¹H NMR) | >95%[5] |
| Appearance | Yellow oil[5] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 3-Bromofuran-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromofuran-2-carbaldehyde. The information focuses on identifying and mitigating the formation of common byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, particularly via the lithiation of 3-bromofuran and subsequent formylation.
Q1: My reaction yield is significantly lower than expected (reported as ~41%). What are the potential reasons?
A1: Low yields in this synthesis are often attributed to several factors:
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Incomplete Lithiation: The reaction of 3-bromofuran with Lithium diisopropylamide (LDA) may not go to completion. This can be due to impure or improperly prepared LDA, or residual moisture in the reaction setup.
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Side Reactions of the Organolithium Intermediate: The generated 2-lithio-3-bromofuran is a reactive species. It can participate in side reactions other than the desired formylation.
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Suboptimal Reaction Temperature: Temperature control is critical. Allowing the reaction to warm prematurely can lead to undesired side reactions. The 2-lithiofuran intermediate can rearrange to the more stable 3-lithiofuran at temperatures above -40°C.[1]
-
Issues During Workup and Purification: The product can be lost during the aqueous workup or purification steps. This compound is a relatively volatile compound.
Q2: What are the most likely byproducts in this synthesis?
A2: While specific literature detailing all byproducts for this exact reaction is scarce, based on the reactivity of the reagents, the following byproducts are plausible:
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Unreacted 3-Bromofuran: Resulting from incomplete lithiation.
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Furan-2-carbaldehyde: Potentially formed if debromination occurs at some stage.
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3-Bromofuran-2-carboxylic acid: If the aldehyde product is oxidized during workup or purification.
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Di-formylated or other over-reacted products: Although less common, reaction of the product with remaining organolithium species can occur.
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Products from rearrangement: If the 2-lithio-3-bromofuran rearranges to other lithiated species, different isomers of the product could be formed.
Q3: How can I minimize the formation of byproducts?
A3: To improve the yield and purity of this compound, consider the following:
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Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and solvents must be anhydrous. Moisture will quench the organolithium intermediates.
-
Use Freshly Prepared or Titrated LDA: The quality of the LDA is crucial for efficient lithiation.
-
Maintain Low Temperatures: Keep the reaction temperature strictly at or below -78°C during the lithiation and formylation steps to prevent side reactions and rearrangement of the lithiated intermediate.[1]
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Slow Addition of Reagents: Add the 3-bromofuran to the LDA solution and the DMF to the organolithium solution slowly and dropwise to maintain a low concentration of the reactive species and control the reaction temperature.
-
Careful Workup: Quench the reaction at low temperature and perform the extraction and washing steps efficiently to minimize product degradation or loss.
Q4: My final product is a dark oil and not a solid. How can I purify it effectively?
A4: The crude product is often an oil. Purification is typically achieved by column chromatography on silica gel.[2] A solvent system such as ethyl acetate in hexane (e.g., 20:80) has been reported to be effective.[2] If the product solidifies upon cooling, this can be an indication of higher purity.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound from 3-bromofuran.
| Parameter | Value | Reference |
| Starting Material | 3-Bromofuran | [2] |
| Reagents | 1. Lithium diisopropylamide (LDA) 2. N,N-Dimethylformamide (DMF) | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | -78°C | [2] |
| Reported Yield | 41% | [2] |
| Purification Method | Column Chromatography (Silica Gel) | [2] |
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported literature procedure.[2]
Materials:
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3-Bromofuran
-
Lithium diisopropylamide (LDA) solution (freshly prepared or titrated)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Preparation of LDA: To a solution of diisopropylamine in anhydrous THF at -78°C, add an equimolar amount of n-butyllithium dropwise. Stir the solution for 30 minutes at this temperature.
-
Lithiation of 3-Bromofuran: To the freshly prepared LDA solution (1.0 equivalent) at -78°C, slowly add a solution of 3-bromofuran (1.0 equivalent) in anhydrous THF. Stir the mixture for 15 minutes at -78°C.
-
Formylation: To the resulting solution, add anhydrous DMF (1.05 equivalents) dropwise, ensuring the temperature remains at -78°C. Stir the reaction mixture for 1 hour at -78°C.
-
Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL for a 1g scale reaction).
-
Washing: Wash the combined organic extracts sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 20:80) as the eluent to afford this compound.
Visualizations
The following diagrams illustrate the synthesis pathway and a troubleshooting workflow.
Caption: Synthesis pathway for this compound and potential side reactions.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Suzuki Coupling with Furan Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues with Suzuki-Miyaura cross-coupling reactions involving furan derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low Conversion & Yield
Q1: My Suzuki coupling reaction with a furan derivative is giving me a low to non-existent yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of your reagents and reaction conditions is crucial. Start with these key parameters:
-
Catalyst Activity: Ensure your palladium source and any associated ligands are active. The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Some precatalysts are air-sensitive, so using a fresh batch or a more robust, air-stable option like a palladacycle can be beneficial.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of your furan boronic acid. It is critical to ensure your solvent is properly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity & Stability: Verify the purity of your aryl halide and furan boronic acid. Furan boronic acids can be unstable and prone to degradation over time, especially if not stored correctly.
-
Base and Solvent Choice: The selection of base and solvent is interdependent and critical for success. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause the degradation of your starting materials or product. For biphasic reactions, ensure vigorous stirring to maximize the interfacial area.
Q2: I'm using an electron-rich furan derivative and an electron-rich aryl halide. Could this be the reason for the low yield?
A2: Yes, coupling two electron-rich partners can be challenging. The oxidative addition step of the catalytic cycle is generally favored by electron-poor aryl halides. When both coupling partners are electron-rich, this step can be slow. To overcome this, you might need to employ more specialized and reactive catalysts. The use of bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos), can be highly effective in these cases as they are known to accelerate the oxidative addition step.[1]
Category 2: Common Side Reactions
Q3: I am observing a significant amount of a side product that corresponds to the protodeboronation of my furan boronic acid. How can I prevent this?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a very common side reaction with electron-rich heteroaryl boronic acids like those derived from furan. Here are several strategies to minimize this issue:
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Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, running the reaction under anhydrous conditions can significantly reduce its occurrence.
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Use a More Stable Boron Reagent: Furan boronic acids can be converted into more stable derivatives that are less prone to protodeboronation. Common alternatives include:
-
Pinacol Esters: These are generally more stable and can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.
-
Potassium Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that are significantly more resistant to protodeboronation.
-
MIDA Boronates: These are exceptionally stable and can be used in sequential coupling reactions.
-
Q4: My main side-product is the homocoupling of my furan boronic acid. What causes this and how can I stop it?
A4: The homocoupling of boronic acids to form a symmetrical biaryl species is a common side reaction, often driven by the presence of oxygen. This can be particularly problematic when using a Pd(II) precatalyst, as the boronic acid can react with the Pd(II) species before it is reduced to the active Pd(0) catalyst. To mitigate homocoupling:
-
Rigorous Degassing: Ensure that your solvent and the reaction headspace are thoroughly purged with an inert gas (Argon or Nitrogen) to remove all traces of oxygen.
-
Use a Pd(0) Catalyst Source: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, directly can often reduce the extent of homocoupling.
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, like potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.
Category 3: Catalyst and Reagent Issues
Q5: I suspect my palladium catalyst is being poisoned. What are common sources of catalyst deactivation when working with furan derivatives?
A5: Catalyst poisoning is a significant issue in cross-coupling reactions. With furan derivatives, several factors can contribute to catalyst deactivation:
-
Heteroatom Coordination: The oxygen atom of the furan ring can coordinate to the palladium center, which can sometimes inhibit catalytic activity.
-
Solvent Impurities: Traces of impurities in solvents can act as potent catalyst poisons. For example, precursors to THF, such as 2,3-dihydrofuran or maleic anhydride, have been shown to strongly poison palladium catalysts even at ppm levels.[1] Using high-purity, freshly distilled solvents is recommended.
-
Substrate Impurities: Impurities within the furan starting material itself can also deactivate the catalyst.
Fortunately, the addition of triphenylphosphine (PPh₃) has been shown in some cases to circumvent catalyst poisoning.[1]
Category 4: Purification Challenges
Q6: I'm struggling to purify my final 2-arylfuran product. What are the best practices for workup and purification?
A6: The purification of Suzuki coupling products often requires a multi-step approach to remove unreacted starting materials, side products, and residual palladium.
-
Aqueous Workup: Begin with a standard aqueous workup to remove the bulk of inorganic salts and water-soluble impurities.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash with water or brine.
-
To remove unreacted boronic acid: Perform a basic wash with an aqueous solution of NaOH or K₂CO₃. This converts the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer.
-
-
Removal of Palladium:
-
Heterogeneous Catalysts: If you used a catalyst like Pd/C, it can be removed by filtering the reaction mixture through a pad of Celite.
-
Homogeneous Catalysts: For soluble palladium catalysts, metal scavengers can be used. These are materials like functionalized silica that bind to the palladium, allowing it to be removed by filtration.
-
-
Chromatography:
-
Flash column chromatography is typically required to separate the desired product from non-polar byproducts like homocoupled species.
-
It is essential to perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal conditions for separation. A shallow solvent gradient during column chromatography can often improve the separation of compounds with similar polarities.
-
Quantitative Data Summary
The choice of palladium precatalyst can significantly impact the yield of the Suzuki coupling with furan derivatives. The following table summarizes a comparative study of different palladium precatalysts for the coupling of 2-chloro-4,6-dimethoxypyrimidine with 2-furan boronic acid.
| Precatalyst | Ligand | Yield (%) |
| CrotylPdCl | XPhos | 85 |
| CinnamylPdCl | XPhos | 85 |
| AllylPdCl | XPhos | 80 |
| tBuIndPdCl | XPhos | 75 |
| Phobcat | XPhos | 60 |
| G3 | XPhos | 55 |
| G4 | XPhos | 50 |
| Pd(OAc)₂ | XPhos | 45 |
| Reaction conditions: [ArCl]=0.3 M, [Boronic Acid]=0.45 M, [Base]=0.6 M, [Precatalyst]=0.0003 M, in a 1:2 mixture of THF and MeOH. Yields are the average of two trials and were determined by GC. Data sourced from a comparative study on palladium precatalysts. |
Detailed Experimental Protocol
This section provides a general, representative protocol for the Suzuki-Miyaura coupling of a furan boronic acid derivative with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Furan-2-boronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), furan-2-boronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system as determined by TLC analysis.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling and common side reactions.
Caption: A troubleshooting workflow for common Suzuki coupling issues with furans.
References
Technical Support Center: Optimizing Heck Reactions with Bromofurans
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of Heck reactions involving bromofuran substrates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My Heck reaction with a bromofuran substrate is resulting in a low yield or no product. What are the primary causes?
Low yields in Heck reactions involving bromofurans can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Purity of Reagents: Ensure your bromofuran, alkene, solvent, and base are pure and dry. Impurities can poison the catalyst.
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Ensure your reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents have been properly degassed.[1]
Common Problems & Solutions:
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition, where active Pd(0) species aggregate.[1] This can be caused by excessively high temperatures or the absence of a stabilizing ligand.[1]
-
Suboptimal Components: The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. Electron-rich furans can be challenging substrates, requiring careful optimization of these parameters.
-
Side Reactions: Unwanted side reactions can consume starting materials or lead to complex product mixtures.
Q2: I'm observing the formation of palladium black in my reaction vessel. What does this mean and how can I prevent it?
The appearance of palladium black indicates the precipitation of palladium metal, which is catalytically inactive.[1] This is a common cause of low conversion.
Solutions:
-
Use Stabilizing Ligands: Phosphine ligands or N-heterocyclic carbenes (NHCs) are critical for stabilizing the soluble Pd(0) catalyst and preventing aggregation.[1][2][3]
-
Control Temperature: Avoid excessive heat, as high temperatures can accelerate catalyst decomposition.[1][4] If high temperatures are necessary, ensure a robust ligand is used.
-
Additives: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or chloride (TBAC) can act as phase-transfer catalysts and stabilizers, often improving yields.[5][6]
Q3: The reaction is sluggish or stalls completely. How can I increase the reaction rate?
A slow reaction rate points to issues with catalyst activity or substrate reactivity.
Solutions:
-
Increase Catalyst Loading: While typical loadings are low (0.1-5 mol%), for difficult couplings, increasing the catalyst loading can improve conversion.[7]
-
Screen Different Ligands: The electronic and steric properties of the ligand are crucial. For electron-rich bromofurans, ligands that promote oxidative addition may be required. Try screening both electron-rich phosphines (e.g., P(tBu)₃) and NHC ligands.[8]
-
Elevate Temperature: Heck reactions often require elevated temperatures (typically 80-140 °C).[3] Gradually increase the temperature, but monitor for catalyst decomposition. Microwave irradiation can also be an effective method for accelerating the reaction.[9]
-
Solvent Choice: Polar aprotic solvents like DMF, NMP, or DMA are generally preferred as they can help stabilize charged intermediates in the catalytic cycle and often lead to higher conversion rates.[5][10]
Q4: My reaction is producing a mixture of isomers or other side products. How can I improve selectivity?
Poor selectivity can manifest as a mix of E/Z isomers of the product alkene or the formation of double-arylated byproducts.
Solutions:
-
Control Stoichiometry: Use a slight excess of the alkene (e.g., 1.1-1.2 equivalents) to minimize side reactions involving the aryl halide.
-
Ligand Selection: The ligand can influence regioselectivity (linear vs. branched product) and stereoselectivity (E vs. Z). Bulky ligands often favor the formation of the linear, E-isomer.[8]
-
Temperature and Time: Extended reaction times or high temperatures can sometimes lead to isomerization of the product.[11] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst precursor for Heck reactions with bromofurans?
There is no single "best" catalyst, as the optimal choice depends on the specific substrates and conditions. However, some are more commonly successful than others.
-
Palladium(II) Acetate (Pd(OAc)₂): This is one of the most common and versatile precatalysts. It is reduced in situ to the active Pd(0) species.[2][11] It is often used in combination with phosphine ligands.
-
Palladium(II) Chloride (PdCl₂): Another common precatalyst that requires in situ reduction.[2]
-
Supported Palladium Catalysts: Catalysts like Pd on carbon (Pd/C) or Pd on barium sulfate (Pd/BaSO₄) can also be effective, though they may require higher temperatures and can sometimes exhibit lower activity than homogeneous catalysts.[5]
-
Pre-formed Pd(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is an active Pd(0) catalyst that does not require an activation step, but it can be less stable at high temperatures.[2][11]
Q2: How do I choose the right ligand?
The ligand stabilizes the palladium catalyst and is critical for achieving high yields.
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard, widely used ligand. For more challenging substrates, bulkier and more electron-rich phosphines like tri-tert-butylphosphine (P(tBu)₃) can improve reactivity.[2]
-
Bidentate Phosphines: Ligands like BINAP can be useful, especially in asymmetric Heck reactions.[2][11]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable complexes with palladium and are particularly effective for couplings involving less reactive aryl halides and at high temperatures.[3]
-
Phosphine-Free Systems: Some reactions can proceed without added phosphine ligands, often in polar solvents like DMF or in the presence of ionic liquids, where the solvent or other additives may play a stabilizing role.[9][10]
Q3: Which base and solvent combination is most effective?
The base is required to neutralize the hydrogen halide (HBr) produced during the reaction and regenerate the Pd(0) catalyst. The solvent choice influences solubility, reaction rate, and catalyst stability.[2][12]
-
Bases:
-
Solvents:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are excellent choices for Heck reactions as they are polar enough to facilitate the reaction but are aprotic.[5][10]
-
Aqueous Media: Reactions can sometimes be performed in water or a water/organic solvent mixture, often with the aid of a phase-transfer catalyst like TBAB.[6][13] This can be a more environmentally friendly approach.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effect of different components on the Heck reaction yield, based on studies with brominated aromatic compounds.
Table 1: Comparison of Palladium Catalyst Systems
| Catalyst Precursor | Ligand/Additive | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Good to Excellent | [2] |
| PdCl₂ | None | K₂CO₃ | NMP | 100 | Moderate to Good | [14] |
| Pd/C | Bu₄NCl | Na₂CO₃ | NMP | 150 | Moderate | [5] |
| Pd EnCat 30 | Bu₄NCl | Na₂CO₃ | NMP | 150 | Excellent | [5] |
| Pd(OAc)₂ | NHC Ligand | K₂CO₃ | Dioxane/H₂O | 80 | Good to Excellent | [3][13] |
Table 2: Effect of Base and Solvent on the Heck Coupling of 2-acetyl-5-bromobenzofuran with Styrene
| Base | Solvent | Additive | Temperature (°C) | Conversion (%) | Reference |
| Et₃N | Water | TBAB | 100 | 95 | [6] |
| KOH | Water | TBAB | 100 | 91 | [6] |
| Et₃N | DMF | TBAB | 100 | 85 | [6] |
| KOH | DMF | TBAB | 100 | 78 | [6] |
| Et₃N | Water | None | 100 | 45 | [6] |
| Et₃N | Toluene | TBAB | 100 | 4 | [6] |
Experimental Protocols
General Protocol for the Heck Reaction of a Bromofuran with Styrene
This protocol is a representative example. Optimal conditions may vary depending on the specific bromofuran and alkene used.
Materials:
-
Bromofuran derivative (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the bromofuran, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add anhydrous, degassed DMF (5 mL) via syringe, followed by the styrene (1.2 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted furan.
Visualizations
Diagrams of Key Processes
Caption: The catalytic cycle of the Mizoroki-Heck reaction.[2][12]
Caption: A systematic workflow for troubleshooting Heck reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Furan Compound Stability in Acidic Conditions
For immediate assistance, please browse our frequently asked questions and troubleshooting guides below.
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with furan-containing compounds. Here, you will find in-depth information to help you anticipate, troubleshoot, and prevent the degradation and polymerization of these valuable molecules in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why are furan rings so unstable in acidic conditions?
A1: Furan rings are susceptible to degradation in acidic media primarily through a process called acid-catalyzed ring-opening. The reaction begins with the protonation of the furan ring, which is the rate-limiting step.[1] Protonation preferably occurs at the α-carbon (the carbon atom adjacent to the oxygen), creating a highly reactive furanium ion.[2][1] This intermediate is then attacked by a nucleophile, such as water, leading to the formation of dihydrofuranol species.[2][1] Subsequent protonation of these intermediates facilitates the cleavage of the carbon-oxygen bond, resulting in the opening of the ring to form acyclic dicarbonyl compounds.[2][1] These reactive acyclic compounds can then lead to the formation of insoluble polymeric materials.[1]
Q2: What are the primary factors that influence the rate of furan degradation in acid?
A2: Several key factors dictate the stability of a furan ring in an acidic environment:
-
Acid Strength: Stronger acids and higher acid concentrations accelerate the rate of degradation. The process is typically driven by specific acid catalysis.[3][4]
-
Temperature: Higher temperatures significantly increase the rate of decomposition and polymerization.[1][5]
-
Substituents on the Furan Ring: The electronic properties of substituents play a crucial role. Electron-withdrawing groups can enhance the stability of the furan ring against acid-catalyzed degradation.[1][6] Conversely, electron-releasing groups can activate the ring, making it more prone to polymerization and ring-opening reactions.[3][6]
-
Solvent and Water Content: The choice of solvent has a significant impact. The presence of water is often critical, as it can act as the nucleophile in the ring-opening mechanism.[3][7][8] Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a strong stabilizing effect on furan derivatives.[1][9] Alcohols can also suppress polymerization by stabilizing reactive aldehyde intermediates through the formation of acetals.[10][11]
-
Exposure Time: The longer a furan-containing compound is exposed to acidic conditions, the greater the extent of degradation.[1]
Q3: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
A3: The formation of a dark, tar-like substance is a classic indication of furan polymerization.[8] This occurs when the furan ring, activated by acid, opens to form highly reactive intermediates that then polymerize.[5] Furans with electron-releasing substituents are particularly prone to this.[6][8]
To prevent this, consider the following strategies:
-
Use Milder Reaction Conditions: Opt for milder acid catalysts (e.g., phosphoric acid instead of stronger Lewis acids like AlCl₃) or use a buffered system to maintain a less aggressive pH.[5][12]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly slow down the rate of polymerization.[1][8]
-
Ensure Anhydrous Conditions: Since water can promote ring-opening, using dry reagents and solvents can help minimize the formation of polymerizable intermediates.[8]
-
Minimize Reaction Time: Monitor your reaction closely and proceed with work-up as soon as the starting material is consumed to limit the exposure of your product to the acidic conditions.[8]
Q4: Are there any chemical inhibitors I can add to prevent polymerization?
A4: Yes, certain classes of compounds can act as inhibitors to retard the oxidation and polymerization of furan derivatives, particularly furfural. Phenylenediamines, naphthalenediamines, and their derivatives have been shown to be effective for this purpose.[13][14] Phenolic antioxidants can also be used.[13] For some applications, adjusting the pH to near neutral (pH 6.6 to 7.2) with a base like an amine can also inhibit acid-catalyzed polymerization.[13][14]
Troubleshooting Guides
Issue 1: Low Yield of Furan-Containing Product Due to Degradation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no desired product, with the formation of a dark, insoluble material. | Acid-catalyzed polymerization of the furan ring. | 1. Reduce Acidity: Use the mildest possible acidic conditions. Consider weaker acids (e.g., phosphoric acid, p-TsOH) or buffer the reaction mixture.[5][8][12] 2. Lower Temperature: Perform the reaction and work-up at the lowest practical temperature.[1][8] 3. Change Solvent: Switch to a polar aprotic solvent like DMF, which can stabilize furan derivatives.[1][9] If applicable, using an alcohol as a solvent can trap reactive intermediates.[10][11] 4. Minimize Water: Use anhydrous reagents and solvents.[8] 5. Prompt Neutralization: Neutralize the acid catalyst promptly during the work-up procedure.[5] |
| The desired product is obtained, but in a mixture with ring-opened byproducts. | Incomplete polymerization, but significant acid-catalyzed ring-opening has occurred. | 1. Shorten Exposure Time: Minimize the duration the compound is in the acidic medium.[1] 2. Structural Modification: If in the design phase, consider adding electron-withdrawing substituents to the furan ring to increase its stability.[1][6] 3. Controlled Addition: For exothermic reactions, add the furan-containing reactant slowly and with efficient cooling to maintain a stable internal temperature.[5] |
Issue 2: Difficulty in Purifying Furan Product from Polymeric Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| The crude product is a thick, dark oil or solid that is difficult to handle and purify. | High concentration of polymeric byproducts. | 1. Optimize Reaction Conditions: Focus on preventing polymer formation in the first place by applying the steps in "Issue 1". 2. Purification Technique Modification: Standard silica gel chromatography can sometimes degrade acid-sensitive furans. Consider using deactivated (neutral) silica or alumina, or adding a small amount of a neutralizer like triethylamine to the eluent.[8] 3. Distillation: For volatile furan derivatives, vacuum distillation can be effective, but care must be taken to avoid excessive heat which can cause further decomposition.[8] |
Quantitative Data Summary
The following table summarizes quantitative data from a study on the synthesis of 2-acetylfuran, illustrating the impact of reactant molar ratios on product yield while aiming to minimize polymerization.
Table 1: Effect of Acetic Anhydride to Furan Molar Ratio on the Yield of 2-Acetylfuran Catalyst: 85% Phosphoric Acid, Reaction Temperature: 70°C, Reaction Time: 5 hours
| Acetic Anhydride : Furan (Molar Ratio) | Yield (%) | Reference |
| 1.1 : 1 | 88.2 | [5] |
| 1.2 : 1 | 89.0 | [5] |
| 1.3 : 1 | 90.0 | [5] |
Experimental Protocols
Detailed Methodology for Synthesis of 2-Acetylfuran with Minimized Polymerization
This protocol is adapted from patent literature and is designed to reduce the formation of polymeric byproducts by using a milder acid catalyst and maintaining strict temperature control.[5]
Apparatus Setup:
-
A 100 mL flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
Reagent Charging:
-
To the flask, add 12.3 g (0.12 mol) of acetic anhydride.
-
Add 1.2 g of 85% phosphoric acid.
Controlled Addition of Furan:
-
Begin stirring the mixture.
-
Cool the flask in a water bath to maintain an internal temperature of 20-25°C.
-
Slowly add 6.8 g (0.1 mol) of furan dropwise from the dropping funnel over approximately 1 hour. Strict temperature control during this exothermic addition is critical to prevent polymerization. [5]
Reaction:
-
After the addition is complete, heat the mixture to 70°C.
-
Maintain this temperature for 5 hours with continuous stirring.
Work-up and Quenching:
-
Cool the reaction mixture to 50°C and add 200 mL of water. Stir for 30 minutes.
-
Further cool the mixture to below 30°C.
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract three times with 100 mL portions of chloroform.
-
Combine the organic layers.
Neutralization:
-
Wash the combined organic layer with a 30% sodium hydroxide solution until the pH of the aqueous layer is approximately 6.5-7.5. This step is crucial to neutralize the phosphoric acid catalyst and prevent acid-catalyzed degradation during the subsequent distillation.[5]
-
Afterward, wash the organic layer with water until neutral.
Purification:
-
Recover the chloroform solvent via atmospheric distillation.
-
The final product, 2-acetylfuran, can be further purified by vacuum distillation.
Visual Guides
Diagrams of Key Pathways and Workflows
Caption: Mechanism of acid-catalyzed furan ring-opening and polymerization.
Caption: A logical workflow for troubleshooting furan polymerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 11. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. patents.justia.com [patents.justia.com]
- 14. GB2287936A - Process for inhibiting oxidation and polymerization of furfural and its derivatives - Google Patents [patents.google.com]
Removal of tin byproducts in Stille coupling of 3-Bromofuran-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of tin byproducts from the Stille coupling reaction involving 3-Bromofuran-2-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of products from the Stille coupling of this compound.
| Problem | Potential Cause | Suggested Solution(s) |
| Persistent Tin Residues in NMR | Incomplete removal of organotin byproducts (e.g., Bu₃SnBr, Bu₃SnCl) or unreacted organostannane. | 1. Aqueous KF Wash: Wash the organic layer multiple times with a saturated aqueous solution of 1M potassium fluoride (KF) to precipitate insoluble tributyltin fluoride (Bu₃SnF).[1][2] 2. Column Chromatography with Additives: Use silica gel treated with triethylamine (~2-5%) or potassium carbonate (10% w/w) in the eluent to effectively capture tin residues.[1][3] 3. Acidic Extraction: Perform a wash with a dilute acidic solution, such as 5% oxalic acid or dilute HCl, to extract basic tin compounds.[1] |
| Emulsion or Precipitate at Interface During Extraction | Formation of insoluble Bu₃SnF at the interface between the organic and aqueous layers during a KF wash, which can trap the product.[1] | Celite Filtration: Filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate. The layers can then be separated in the filtrate.[1][2] |
| Low Product Recovery After Purification | - Product adsorption onto the solid tin fluoride precipitate. - Degradation of the aldehyde functionality under harsh purification conditions. - Product co-elution with tin byproducts during chromatography. | - After Celite filtration of the tin precipitate, thoroughly wash the Celite pad with the organic solvent to recover any adsorbed product. - Avoid strongly acidic or basic conditions if the product is sensitive. Use milder techniques like chromatography on treated silica gel. - Optimize the solvent system for column chromatography to achieve better separation. A step gradient elution might be necessary. |
| Solid Product is Difficult to Purify | Tin impurities are co-precipitating or trapped within the crystal lattice of the solid product. | Recrystallization/Slurrying: Slurrying the crude solid in a solvent like methyl tert-butyl ether (MTBE) can help dissolve the tin impurities. This can be followed by recrystallization from a suitable solvent system to obtain a pure product.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary tin-containing byproducts I should expect in the Stille coupling of this compound?
A1: The most common organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed from the transfer of the organic group from tin to palladium, and any unreacted tetraalkyltin starting materials.[1]
Q2: How can I minimize the formation of tin byproducts from the start?
A2: While complete prevention is difficult, you can minimize tin waste by using a catalytic amount of the organotin reagent with an in-situ recycling system, though this is an advanced method.[5][6] Careful control of stoichiometry to avoid a large excess of the organostannane is also crucial.
Q3: Are there alternatives to the standard aqueous potassium fluoride (KF) wash?
A3: Yes, several effective methods can be used:
-
Chromatographic Methods: Filtering the crude mixture through a plug of silica gel pre-treated with triethylamine or using a stationary phase of 10% w/w potassium carbonate in silica gel for column chromatography are highly effective.[1][3]
-
Acidic Extraction: Washing the organic layer with a 5% oxalic acid solution or dilute hydrochloric acid can selectively remove organotin compounds.[1]
-
Chemical Conversion: Treating the reaction mixture with iodine (I₂) can convert unreacted tin hydrides and ditins into tin halides, which are more readily removed by a subsequent KF wash.[1]
Q4: My product, a substituted furan-2-carbaldehyde, seems to be unstable during workup. What precautions should I take?
A4: The aldehyde group can be sensitive to strong acids and bases. When considering acidic or basic washes, use dilute solutions and minimize contact time. Chromatographic methods on neutral or slightly basic (triethylamine-treated) silica gel are often milder and preferable for sensitive aldehydes.
Q5: How can I confirm the complete removal of tin byproducts?
A5: While ¹H NMR can detect significant amounts of tin impurities (e.g., characteristic signals for butyl groups), trace amounts may not be visible. For applications requiring very low tin levels, such as in drug development, more sensitive analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) may be necessary to quantify tin residues to the parts-per-million (ppm) level.[5]
Quantitative Data on Purification Methods
| Purification Method | Reported Efficiency (Tin Residue) | Reference |
| Chromatography on 10% K₂CO₃/Silica Gel | < 15 ppm | [3] |
| Chromatography on KF/Silica Gel (10% w/w) | < 30 ppm | [3] |
| Aqueous KF wash followed by Chromatography | Not detected by ICP | [5] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
-
Dilution: After the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the separatory funnel vigorously for at least one minute during each wash. An insoluble white precipitate of Bu₃SnF may form.[1][2]
-
Filtration: If a significant precipitate forms at the interface, filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[1][2]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified if necessary (e.g., by column chromatography).[1]
Protocol 2: Column Chromatography with a Potassium Carbonate/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1]
Visualizations
Caption: Workflow for organotin removal using aqueous KF wash and Celite filtration.
Caption: Workflow for organotin removal via chromatography on a K₂CO₃/silica gel stationary phase.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromofuran-2-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3-Bromofuran-2-carbaldehyde.
Section 1: General Troubleshooting and FAQs
This section addresses common issues applicable to various cross-coupling reactions involving this compound.
Q1: My cross-coupling reaction is not proceeding, or the yield is very low. What are the initial troubleshooting steps?
A1: When a reaction fails, systematically check the following:
-
Reagent Quality: Ensure the freshness and purity of your reagents, especially the palladium catalyst and ligands. Palladium(0) catalysts can decompose in the presence of air.[1] Consider using a fresh bottle or a pre-formed, air-stable precatalyst.[2]
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[1] Ensure your reaction setup is properly degassed, either by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[3]
-
Solvent Purity: Use anhydrous and degassed solvents. Nitrile solvents like acetonitrile can sometimes poison the catalyst under certain conditions.[4]
-
Base Quality: The purity, particle size, and water content of the base are critical.[3] Grinding the base to a fine powder can improve reproducibility.[3][5]
-
Temperature: Many coupling reactions require heating.[2] If the reaction is sluggish, consider gradually increasing the temperature, but be mindful of potential catalyst decomposition at excessive heat.[2]
Q2: I am observing significant amounts of homocoupling of my coupling partner. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, particularly in Suzuki and Stille couplings.[6] To minimize it:
-
Ensure Anaerobic Conditions: Oxygen can promote homocoupling. Rigorous degassing of the reaction mixture is crucial.[1]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or organotin reagent.
-
Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling.
-
Copper-Free Conditions (for Sonogashira): In Sonogashira coupling, omitting the copper co-catalyst can suppress the dimerization of the alkyne coupling partner.[7]
Q3: The aldehyde group on my this compound seems to be causing side reactions or decomposition. What can I do?
A3: The aldehyde group can be sensitive to certain reaction conditions.
-
Protecting Group Strategy: If you suspect the aldehyde is interfering, consider protecting it as an acetal before the coupling reaction. The acetal can be deprotected after the C-C bond formation.[3]
-
Milder Conditions: Use milder bases and lower reaction temperatures if possible. For instance, in Suzuki reactions, bases like K₃PO₄ or K₂CO₃ are generally milder than strong bases like NaOt-Bu, which can be incompatible with ester and nitro groups.[8][9]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to potentially harsh conditions.
Section 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and organoboron compounds.[10]
Q4: Which palladium catalyst and ligand system is best for the Suzuki coupling of this compound?
A4: The choice is crucial for high yields.[10] For aryl bromides, especially electron-rich ones, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[9][11][12]
-
Common Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ are frequently used palladium sources.[10][13]
-
Effective Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling aryl bromides.[2][4] For instance, XPhos Pd G3 or G4 are modern, efficient pre-catalysts.[4][14]
Troubleshooting Suzuki Coupling
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Inactive catalyst | Use a fresh batch of catalyst or an air-stable precatalyst like a Buchwald G3 or G4.[2][4][14] |
| Poor solubility | Try alternative solvents like DMF, dioxane, or THF, often with water as a co-solvent to dissolve the base.[2] | |
| Incorrect base | Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective and are milder than alkoxides.[2][8] | |
| Low Yield | Catalyst poisoning | Ensure the absence of oxygen and use high-purity reagents.[1] Nitrile solvents can sometimes poison catalysts. |
| De-borylation of boronic acid | Ensure the base is not too strong and that the reaction is not heated for an excessively long time. | |
| Poor Reproducibility | Inconsistent base quality/water content | Grind the base to a fine, consistent powder.[3][5] Use a controlled ratio of organic solvent to water (e.g., 8:1 dioxane:water).[3] |
Representative Suzuki-Miyaura Reaction Conditions
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good general-purpose catalyst for aryl bromides.[10] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 80-100 | ~85 | Effective for a range of aryl bromides. |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 | Buchwald system, excellent for challenging substrates. |
| XPhos Pd G3 | XPhos | K₃PO₄ | t-BuOH/H₂O | 80-100 | >95 | Highly active precatalyst, often requires lower loading. |
Section 3: Heck Coupling
The Heck reaction couples this compound with an alkene.[15]
Q5: What are the key parameters to consider for a successful Heck reaction with this substrate?
A5: Key parameters include the choice of palladium source, ligand, base, and solvent.
-
Catalyst: Pd(OAc)₂ is a common and effective precatalyst.[15] Pd(PPh₃)₄ can also be used.[15]
-
Ligand: Triphenylphosphine (PPh₃) is a standard choice.
-
Base: An organic base like triethylamine (Et₃N) is commonly used, though inorganic bases like K₂CO₃ can also be effective.[15]
-
Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are preferred to ensure solubility.[15]
Representative Heck Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | A common and robust precatalyst.[15] |
| Ligand | PPh₃ (4 mol%) | Standard phosphine ligand. |
| Base | Et₃N (1.5 eq) | Triethylamine is a common choice.[15] |
| Solvent | DMF or NMP | Anhydrous, polar aprotic solvent.[15] |
| Temperature | 100-140 °C | Dependent on the reactivity of the specific alkene.[10][15] |
| Alkene | Styrenes, Acrylates | Electron-deficient alkenes are generally good substrates.[15] |
Section 4: Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.[16]
Q6: What catalyst system is typically used for Sonogashira couplings?
A6: A dual catalyst system is standard, employing both palladium and copper.[16]
-
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices.[16]
-
Copper Co-catalyst: A copper(I) halide, such as CuI, is used to facilitate the reaction.[16]
-
Base: An amine base, such as triethylamine or diisopropylamine, is required.[17]
Troubleshooting Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Alkyne Homocoupling | Presence of oxygen | Ensure rigorous degassing. |
| Copper-catalyzed side reaction | Consider running the reaction under "copper-free" conditions.[7] | |
| Low Yield | Low reactivity of aryl bromide | Aryl bromides require more forcing conditions (heating) than aryl iodides.[16] Increase temperature or consider using a more active catalyst system with bulky, electron-rich ligands like P(t-Bu)₃.[12][17] |
Section 5: Buchwald-Hartwig Amination
This reaction is a powerful method for forming a C-N bond between this compound and an amine.[10][18]
Q7: I am struggling to couple a primary amine with my substrate. Which ligand should I use?
A7: First-generation catalysts were often inefficient for coupling primary amines.[18] The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has greatly expanded the scope.
-
Recommended Ligands: For primary amines, ligands like BrettPhos and RuPhos are highly effective and offer broad substrate scope.[19][20] Bidentate ligands like BINAP and DPPF also represent an improvement over first-generation systems for coupling primary amines.[18]
Q8: Which base is appropriate for a Buchwald-Hartwig reaction involving a sensitive substrate?
A8: The choice of base must be compatible with the functional groups present.[8]
-
Strong Bases: NaOt-Bu often permits the highest reaction rates but is incompatible with electrophilic functional groups like esters.[8]
-
Weaker Bases: K₃PO₄ and Cs₂CO₃ offer excellent functional group tolerance but may require higher catalyst loadings or longer reaction times.[8]
-
For Protic Groups: If your amine contains protic functional groups (e.g., -OH), LHMDS can be an effective base.[8][20]
Section 6: Experimental Protocols and Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling.
Catalyst Selection Logic
Choosing the right catalyst system is critical. This diagram outlines a decision-making process for selecting an appropriate ligand based on the coupling partners.
Caption: Logic for catalyst/ligand selection.
Protocol 1: General Procedure for Suzuki-Miyaura Mono-Coupling
This protocol is a starting point for the arylation of this compound.[13]
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and a base such as K₃PO₄ (2.0-3.0 eq).[3]
-
Catalyst Addition: Add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in an 8:1 ratio).[3][13]
-
Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[3][13]
-
Workup and Purification: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]
Protocol 2: General Procedure for Heck Coupling
This protocol provides a general method for the Heck reaction.[10][15]
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[15]
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (1.5 mmol). Stir the mixture at room temperature for 10 minutes.[15]
-
Alkene Addition: Add the desired alkene (e.g., methyl acrylate, 1.2 mmol) to the reaction mixture via syringe.[15]
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.[10][15]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).[15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. thalesnano.com [thalesnano.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in 3-Bromofuran-2-carbaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 3-Bromofuran-2-carbaldehyde. Low conversion rates are a frequent impediment in synthetic chemistry, and this guide aims to provide actionable solutions to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material appears discolored. Can I still use it?
A1: this compound should ideally be a colorless or light yellow solid. Darker discoloration may indicate decomposition or the presence of impurities. While it might be usable for initial trials, for best results and to avoid side reactions, purification by recrystallization or column chromatography is recommended. The purity of starting materials is crucial for achieving high conversion.
Q2: How should I store this compound to ensure its stability?
A2: This compound should be stored in an airtight container, protected from light, and kept in a dry environment at room temperature.[1] Instability can lead to the formation of impurities that may interfere with subsequent reactions.
Q3: Are there any known incompatibilities of this compound with common reagents or solvents?
A3: While generally stable, the aldehyde group can be sensitive to strong oxidizing agents. Additionally, under strongly basic conditions, furan rings can sometimes be unstable. It is always advisable to perform a small-scale test reaction to check for compatibility and potential side reactions.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Low conversion in Suzuki-Miyaura coupling reactions with this compound is a common issue. The electron-withdrawing nature of the aldehyde group can influence the reactivity of the C-Br bond. Below are potential causes and solutions.
Problem: Low to no conversion of this compound.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. For challenging couplings, consider more active pre-catalysts or ligands like Buchwald's SPhos or XPhos.[2][3] |
| Inappropriate Base | The choice of base is critical. Screen inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For substrates prone to protodeboronation, a weaker base might be beneficial.[2][3][4] |
| Solvent System Issues | Ensure solvents are anhydrous and properly degassed. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often effective.[4][5] The ratio may need optimization. |
| Protodeboronation of Boronic Acid | Use fresh, high-purity boronic acid. Alternatively, consider using the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt, which can be more stable.[5][6] |
| Low Reaction Temperature | Gradually increase the reaction temperature. For less reactive aryl bromides, temperatures up to 100-120 °C might be necessary. Microwave heating can also be explored to accelerate the reaction.[4] |
| Homocoupling of Boronic Acid | This side reaction can be minimized by ensuring the reaction is thoroughly deoxygenated and by using the appropriate catalyst and reaction conditions. Adding the aryl bromide in slight excess can also help.[3] |
Detailed Experimental Protocol (Based on a similar substrate, 3-Bromo-benzo[b]furan-2-carboxaldehyde):
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a 4:1 mixture of dioxane/water).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Note: This is a general protocol and may require optimization for specific substrates.
Wittig Reaction
The Wittig reaction is a powerful method for converting the aldehyde group of this compound into an alkene. Low yields can often be attributed to the stability of the phosphorus ylide and the reaction conditions.
Problem: Incomplete consumption of this compound and low yield of the desired alkene.
Troubleshooting Workflow for Wittig Reaction
Caption: Troubleshooting workflow for low conversion in Wittig reactions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Ylide Formation | Ensure the phosphonium salt is dry and the base is strong enough for deprotonation. Common strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu). The formation of the ylide is often indicated by a distinct color change. |
| Unstable Ylide | For unstable ylides, it is best to generate them in situ at low temperatures (e.g., 0 °C or -78 °C) and add the aldehyde solution immediately. |
| Steric Hindrance | If either the ylide or the aldehyde is sterically hindered, the reaction may be slow. Consider using a less hindered phosphonium salt if possible, or a more reactive ylide. For sterically hindered ketones, the Horner-Wadsworth-Emmons reaction is a good alternative. |
| Side Reactions | The aldehyde may undergo self-condensation under strongly basic conditions. Adding the base to the phosphonium salt first to form the ylide, and then adding the aldehyde, can minimize this. |
| Difficult Purification | The triphenylphosphine oxide byproduct can sometimes be difficult to separate from the desired alkene. Careful column chromatography is usually effective. |
Detailed Experimental Protocol (General):
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C or -78 °C. Slowly add a strong base (e.g., n-BuLi, 1.1 eq.) and stir for 30-60 minutes.
-
Reaction: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC. Once complete, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography to separate the alkene from triphenylphosphine oxide.
This technical support guide provides a starting point for troubleshooting common issues in reactions with this compound. Remember that each reaction is unique, and systematic optimization of the parameters discussed is key to achieving high conversion and yields.
References
Work-up procedures for reactions involving 3-Bromofuran-2-carbaldehyde
Welcome to the Technical Support Center for 3-Bromofuran-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the work-up procedures for reactions involving this versatile building block.
General Considerations for Work-up
This compound and its derivatives can be sensitive to certain conditions. The furan ring is susceptible to degradation under strongly acidic conditions, and the aldehyde functionality can be prone to oxidation. Therefore, work-up procedures should be designed to be as mild as possible. Key considerations include:
-
Avoidance of Strong Acids: Prolonged exposure to strong acids can lead to furan ring opening or polymerization. Use of saturated aqueous solutions of mild acids like ammonium chloride (NH₄Cl) for quenching is generally preferred over strong mineral acids.
-
Inert Atmosphere: To prevent oxidation of the aldehyde, it is advisable to perform work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon), especially if the product is sensitive to air.
-
Temperature Control: Furan-based aldehydes can be thermally labile. It is recommended to keep temperatures low during work-up and purification, such as using an ice bath during extractions and performing distillation under reduced pressure.[1]
-
Prompt Purification: Due to their potential instability, it is best to purify the products of reactions involving furan aldehydes as quickly as possible after the reaction is complete to avoid degradation and discoloration.[1]
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the work-up of common reactions with this compound.
Suzuki-Miyaura Coupling
Question: After my Suzuki-Miyaura coupling reaction with this compound, I have a low yield of my desired 3-aryl-furan-2-carbaldehyde and a significant amount of starting material remaining. What could be the issue?
Answer: Low yields in Suzuki-Miyaura couplings involving bromopyridines can be due to several factors. The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity. To overcome this, using bulky phosphine ligands like SPhos or XPhos is recommended. Inefficient oxidative addition can also be a cause, which may be improved by increasing the reaction temperature or screening different palladium catalysts and ligands. Side reactions such as protodeboronation of the boronic acid can be minimized by using anhydrous solvents and stable boronic esters.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Ensure you are using a suitable palladium catalyst and ligand system. For heterocyclic bromides, catalysts with bulky, electron-rich phosphine ligands are often more effective.
-
Base Selection: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used. Ensure the base is finely powdered and anhydrous.
-
Solvent Purity: Use anhydrous and degassed solvents to prevent quenching of the organoboron reagent and deactivation of the catalyst.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for the consumption of starting materials.
Work-up Protocol for Suzuki-Miyaura Coupling:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.[2]
-
Dilute the filtrate with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2][3]
Sonogashira Coupling
Question: My Sonogashira coupling reaction with this compound resulted in a dark, tarry mixture, and I am struggling to isolate my 3-alkynyl-furan-2-carbaldehyde product. What went wrong?
Answer: The formation of a dark mixture often indicates catalyst decomposition (formation of palladium black) or polymerization of the furan moiety or the alkyne. This can be caused by exposure to oxygen, high temperatures, or inappropriate reaction conditions.
Troubleshooting Steps:
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst and copper co-catalyst. This is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.
-
Catalyst Loading: Use the minimum effective amount of both palladium and copper catalysts. Excess copper can sometimes promote side reactions.
-
Temperature Control: Sonogashira couplings can often be run at room temperature.[3][4] If heating is necessary, maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
Base: Use a suitable amine base like triethylamine (Et₃N) or diisopropylamine (DIPA). Ensure it is dry and freshly distilled if necessary.
Work-up Protocol for Sonogashira Coupling:
-
Upon completion, dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues.[3]
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts.[3]
-
Wash further with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Question: The work-up of my Wittig reaction with this compound is complicated by the presence of triphenylphosphine oxide. How can I effectively remove it?
Answer: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate from the desired alkene product due to its polarity and solubility.[5] For the Horner-Wadsworth-Emmons reaction, the phosphate byproduct is generally water-soluble and easier to remove.[6][7]
Troubleshooting and Purification Strategies for Wittig Byproducts:
-
Crystallization: If your product is a solid, recrystallization can sometimes effectively separate it from triphenylphosphine oxide.
-
Column Chromatography: This is the most common method. Triphenylphosphine oxide is quite polar, so careful selection of the eluent system for flash chromatography is key. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is typically used.
-
Precipitation: In some cases, concentrating the reaction mixture and triturating with a non-polar solvent like hexanes or diethyl ether can cause the triphenylphosphine oxide to precipitate, allowing it to be removed by filtration.
Work-up Protocol for Wittig/HWE Reactions:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[5]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Reductive Amination
Question: My reductive amination of this compound with a primary amine gives a low yield of the desired secondary amine, and I observe side products. What are the likely issues?
Answer: Low yields in reductive aminations can be due to several factors, including incomplete imine formation, reduction of the starting aldehyde, or over-alkylation to a tertiary amine. The choice of reducing agent and reaction conditions is critical.
Troubleshooting Steps:
-
Reducing Agent: Use a mild reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium triacetoxyborohydride (STAB) is a common choice for this reason. Sodium borohydride can also be used, but it is often added after allowing time for the imine to form.
-
pH Control: Imine formation is often catalyzed by mild acid. A small amount of acetic acid can be added to facilitate this step.
-
Stoichiometry: Use a slight excess of the amine to drive the imine formation to completion.
-
Moisture: While not always strictly necessary, using anhydrous solvents can improve yields by favoring imine formation over aldehyde hydration.
Work-up Protocol for Reductive Amination:
-
Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Acetal Protection/Deprotection
Question: I am having trouble deprotecting the acetal of this compound without degrading the furan ring. What are the best conditions?
Answer: As furan rings are sensitive to strong acids, mild acidic conditions are required for acetal deprotection.
Troubleshooting and Recommended Conditions:
-
Mild Acidic Conditions: Use a mild acid catalyst such as pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of a weaker acid like acetic acid in a mixture of THF and water.
-
Lewis Acids: Some mild Lewis acids can also be effective for deprotection.
-
Reaction Monitoring: Carefully monitor the deprotection reaction by TLC to avoid prolonged exposure to acidic conditions once the reaction is complete.
-
Buffered Work-up: After the reaction is complete, quench with a mild base like saturated aqueous sodium bicarbonate to neutralize the acid before extraction.
Work-up Protocol for Acetal Deprotection:
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Data Presentation
The following tables summarize typical reaction conditions and yields for common transformations of this compound and related furanic aldehydes. Note: Yields are highly dependent on the specific substrate and reaction conditions.
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield Range (%) | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, reflux | 3-Aryl-furan-2-carbaldehyde | 70-95 | [3] |
| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, DIPA, THF, rt | 3-Alkynyl-furan-2-carbaldehyde | 60-89 | [3] |
| Wittig Reaction | Phosphonium ylide, strong base (e.g., n-BuLi), THF | 3-Bromo-2-(alkenyl)furan | 60-90 | [5] |
| Horner-Wadsworth-Emmons | Phosphonate ester, base (e.g., NaH), THF or DME | (E)-alkenyl-3-bromofuran | 75-95 | [6][8] |
| Reductive Amination | Primary/secondary amine, NaBH(OAc)₃, DCE or THF | N-substituted-(3-bromofuran-2-yl)methanamine | 60-90 | [9] |
| Acetal Protection | Ethylene glycol, p-TsOH, toluene, Dean-Stark | 2-(3-Bromo-furan-2-yl)-1,3-dioxolane | 85-95 | General Procedure |
Experimental Protocols
A detailed experimental protocol for a representative reaction is provided below.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 6:1 ratio of dioxane to water).
-
To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Follow the work-up procedure outlined in the Suzuki-Miyaura Coupling section above.
Visualizations
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized workflow for cross-coupling reactions.
Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromofuran-2-carbaldehyde and 3-Iodofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic molecules, 3-halofuran-2-carbaldehydes serve as versatile building blocks. The choice between a bromo or iodo substituent at the 3-position can significantly influence the reactivity and outcome of subsequent transformations. This guide provides an objective comparison of the reactivity of 3-Bromofuran-2-carbaldehyde and 3-Iodofuran-2-carbaldehyde in key synthetic reactions, supported by established chemical principles and available experimental data.
Executive Summary
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond. The weaker carbon-iodine bond in 3-Iodofuran-2-carbaldehyde leads to a higher reactivity compared to the stronger carbon-bromine bond in this compound. This generally translates to milder reaction conditions, shorter reaction times, and often higher yields for the iodo-substituted compound. In nucleophilic addition reactions, the electrophilicity of the carbonyl carbon is the key factor. The relative influence of the halogen's inductive and resonance effects determines the reactivity, with subtle differences expected between the two compounds.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are fundamental for the formation of carbon-carbon bonds. The universally accepted trend in reactivity for organic halides in these reactions is:
I > Br > Cl > F
This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond, where the C-I bond is the weakest and thus most easily cleaved during the oxidative addition step of the catalytic cycle.
Comparative Data for Suzuki and Stille Couplings
| Reaction Type | Halofuran Reactant | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| Suzuki Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 90 °C | Moderate to Good | Inferred from similar systems |
| Suzuki Coupling | 3-Iodofuran-2-carbaldehyde | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, RT to 60 °C | Good to Excellent | Inferred from similar systems |
| Stille Coupling | This compound | Organostannane | Pd(PPh₃)₄ | Toluene, 110 °C | Good | Inferred from similar systems |
| Stille Coupling | 3-Iodofuran-2-carbaldehyde | Organostannane | Pd(PPh₃)₄ | Toluene, 80-100 °C | Excellent | Inferred from similar systems |
Note: The yields are qualitative assessments based on the general reactivity trends of aryl halides. Specific yields will be highly dependent on the substrate, reagents, and precise reaction conditions.
The higher reactivity of 3-Iodofuran-2-carbaldehyde allows for the use of milder reaction conditions, which can be advantageous when working with sensitive functional groups. The stronger C-Br bond in this compound often necessitates higher temperatures and longer reaction times to achieve comparable yields.
Reactivity in Nucleophilic Addition Reactions
The reactivity of the aldehyde functional group towards nucleophiles is governed by the electrophilicity of the carbonyl carbon.[1] Aldehydes are generally more reactive than ketones due to less steric hindrance and electronic factors.[2] The halogen at the 3-position can influence this reactivity through a combination of its electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M).
For both bromine and iodine, the inductive effect is expected to withdraw electron density from the furan ring, thereby increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity. The resonance effect, involving the donation of a lone pair of electrons from the halogen to the furan ring, would have the opposite effect. The net electronic effect is a balance of these two opposing forces.
Due to the closer orbital energy matching between the p-orbitals of bromine and carbon compared to iodine and carbon, the resonance effect is slightly more pronounced for bromine. Conversely, iodine is more polarizable. However, without specific computational or experimental data comparing the electrophilicity of the carbonyl carbon in these two molecules, a definitive prediction of their relative reactivity in nucleophilic addition is challenging. It is anticipated that the differences in reactivity would be subtle.
Experimental Protocols
The following are generalized experimental protocols for Suzuki and Stille coupling reactions, which can be adapted for a comparative study of this compound and 3-Iodofuran-2-carbaldehyde.
Suzuki-Miyaura Coupling Protocol
Objective: To compare the reactivity of this compound and 3-Iodofuran-2-carbaldehyde in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
This compound or 3-Iodofuran-2-carbaldehyde (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vessel, add the 3-halofuran-2-carbaldehyde, phenylboronic acid, and potassium carbonate.
-
Add the 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C for the bromo compound, room temperature to 60 °C for the iodo compound) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling Protocol
Objective: To compare the reactivity of this compound and 3-Iodofuran-2-carbaldehyde in a Stille coupling reaction with tributyl(phenyl)stannane.
Materials:
-
This compound or 3-Iodofuran-2-carbaldehyde (1.0 mmol)
-
Tributyl(phenyl)stannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the 3-halofuran-2-carbaldehyde and anhydrous toluene.
-
Add the tributyl(phenyl)stannane and tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C for the bromo compound, 80-100 °C for the iodo compound) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a typical nucleophilic addition to an aldehyde.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Suzuki, Stille, and Heck Reactions for the Functionalization of 3-Bromofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the furan moiety is a prevalent structural motif in a diverse array of biologically active compounds. 3-Bromofuran-2-carbaldehyde serves as a versatile building block, offering a reactive handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of three prominent coupling methodologies—the Suzuki, Stille, and Heck reactions—for the derivatization of this compound, supported by experimental data and detailed protocols.
At a Glance: Suzuki vs. Stille vs. Heck Reactions
| Reaction | Coupling Partner | Key Advantages | Key Disadvantages |
| Suzuki Coupling | Organoboron compounds (e.g., boronic acids, boronic esters) | Mild reaction conditions, commercially available and diverse reagents, low toxicity of byproducts. | Boronic acids can be sensitive to dehydration; requires a base. |
| Stille Coupling | Organotin compounds (organostannanes) | Tolerant of a wide range of functional groups, stable and easily handled reagents. | Toxicity of organotin reagents and byproducts, purification can be challenging. |
| Heck Coupling | Alkenes | Atom-economical (no metallic waste from the coupling partner), good for introducing vinyl groups. | Often requires higher temperatures, regioselectivity can be an issue with certain alkenes. |
Performance Comparison: Experimental Data
| Reaction Type | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~75-90 |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | LiCl | Toluene | 100 | 16 | ~70-85 |
| Heck | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 100 | 24 | ~60-75* |
| Photochemical | Benzene | - | - | Benzene | RT | - | 64[1] |
*Yields are estimated based on typical outcomes for similar substrates and are intended for comparative purposes. Actual yields may vary.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki, Stille, and Heck reactions with this compound. Optimization of these conditions is often necessary for specific substrates.
Suzuki Coupling: Synthesis of 3-Phenylfuran-2-carbaldehyde
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Stille Coupling: Synthesis of 3-Phenylfuran-2-carbaldehyde
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Lithium chloride (LiCl)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), lithium chloride (3.0 mmol), and the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add tributyl(phenyl)stannane (1.1 mmol) via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes.
-
The mixture is filtered through a pad of celite, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Heck Coupling: Synthesis of 3-((E)-Styryl)furan-2-carbaldehyde
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Add anhydrous DMF (5 mL) and stir until the catalyst dissolves.
-
Add this compound (1.0 mmol), styrene (1.5 mmol), and triethylamine (1.5 mmol).
-
The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Reaction Mechanisms and Workflow
The three coupling reactions proceed through distinct catalytic cycles, each involving oxidative addition, a key bond-forming step (transmetalation for Suzuki and Stille, migratory insertion for Heck), and reductive elimination to regenerate the active palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Conclusion
The choice between Suzuki, Stille, and Heck reactions for the functionalization of this compound will depend on the specific synthetic goals, available reagents, and tolerance for certain reaction conditions and byproducts. The Suzuki reaction is often a first choice due to its mild conditions and the low toxicity of its reagents. The Stille reaction offers broad functional group tolerance, while the Heck reaction is an excellent choice for introducing vinyl functionalities in an atom-economical fashion. For any given application, empirical validation and optimization of the reaction conditions will be key to achieving the desired outcome with high efficiency.
References
A Comparative Guide to the Reactivity of 3-Bromofuran-2-carbaldehyde and Other Furan-2-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical reactivity of 3-Bromofuran-2-carbaldehyde in comparison to other key furan-2-carbaldehyde derivatives, including the unsubstituted furan-2-carbaldehyde, 5-Bromofuran-2-carbaldehyde, and 5-Nitrofuran-2-carbaldehyde. The presence and position of electron-withdrawing substituents on the furan ring significantly influence the electrophilicity of the carbonyl carbon, thereby altering the molecule's reactivity towards nucleophiles and in redox reactions. This document synthesizes available experimental data and provides detailed experimental protocols for key transformations relevant to synthetic chemistry and drug development.
Theoretical Background: The Influence of Substituents on Reactivity
The reactivity of the aldehyde functional group in furan-2-carbaldehydes is primarily dictated by the electronic properties of the furan ring and its substituents. The furan ring itself is an electron-rich aromatic system, which can influence the aldehyde's reactivity. However, the introduction of electron-withdrawing groups (EWGs) can significantly alter this landscape.
The C2-carbaldehyde group is inherently electron-withdrawing, reducing the electron density of the furan ring.[1] Additional EWGs, such as bromine and nitro groups, further enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The position of the substituent is also crucial. A substituent at the 3-position, as in this compound, will exert its electronic influence differently than a substituent at the 5-position due to proximity and resonance effects. Generally, the order of increasing electrophilicity of the carbonyl carbon, and thus expected reactivity towards nucleophiles, is:
Furan-2-carbaldehyde < 5-Bromofuran-2-carbaldehyde ≈ this compound < 5-Nitrofuran-2-carbaldehyde
The nitro group is a particularly strong electron-withdrawing group, significantly activating the aldehyde for nucleophilic attack. The bromo-substituents also increase reactivity compared to the unsubstituted analogue through their inductive electron-withdrawing effect.
Comparative Reactivity Data
While a comprehensive dataset directly comparing all four aldehydes across a range of reactions is not available in a single source, data from studies on related compounds allows for a comparative analysis. The following table summarizes the results of a condensation reaction of various substituted furan-2-carboxaldehydes with hippuric acid, which serves as a model for nucleophilic addition-condensation reactivity.[2]
| Aldehyde | Substituent at C5 | Reaction Time (Microwave) | Yield (%) |
| 5-(2-Bromophenyl)furan-2-carboxaldehyde | 2-Bromophenyl | 15 min | 83 |
| 5-(3-Nitrophenyl)furan-2-carboxaldehyde | 3-Nitrophenyl | 30 min | 78 |
| 5-(3-Trifluoromethylphenyl)furan-2-carboxaldehyde | 3-Trifluoromethylphenyl | 15 min | 80 |
Data extracted from a study on the reaction of substituted furan-2-carboxaldehydes with hippuric acid.[2]
The data indicates that furan-2-carbaldehydes with electron-withdrawing groups on a 5-aryl substituent are highly reactive in this condensation reaction.[2] It is reasonable to extrapolate that 3-bromo, 5-bromo, and 5-nitrofuran-2-carbaldehydes would also exhibit enhanced reactivity compared to the unsubstituted furan-2-carbaldehyde in similar nucleophilic reactions due to the electron-withdrawing nature of their substituents.
Experimental Protocols
The following are generalized experimental protocols for key reactions of furan-2-carbaldehydes. These can be adapted for comparative studies of the different substituted analogues.
Protocol 1: Comparative Wittig Reaction
Objective: To compare the reactivity and yield of different furan-2-carbaldehydes in a Wittig olefination.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Furan-2-carbaldehyde (or substituted analogue)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the resulting ylide solution to stir at 0 °C for 1 hour.
-
In a separate flask, dissolve the furan-2-carbaldehyde derivative (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 3-Arylfuran-2-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-arylfuran-2-carbaldehydes is a critical step in the development of various pharmacologically active compounds and functional materials. The strategic placement of both an aryl group at the 3-position and a formyl group at the 2-position of the furan ring provides a versatile scaffold for further chemical modifications. This guide offers an objective comparison of various synthetic methodologies, focusing on alternative reagents and their performance, supported by experimental data and detailed protocols.
Executive Summary
The Vilsmeier-Haack reaction stands as the most direct and widely employed method for the formylation of electron-rich 3-arylfurans. However, alternative strategies, including a two-step approach via Suzuki-Miyaura coupling followed by formylation, and an organolithium-based route, offer distinct advantages in terms of substrate scope and reaction conditions. This guide provides a comparative analysis of these methods to aid researchers in selecting the most appropriate synthetic route for their specific needs.
Performance Comparison of Synthetic Methods
The selection of a synthetic route for 3-arylfuran-2-carbaldehydes is often a trade-off between reaction efficiency, substrate availability, and tolerance of functional groups. The following table summarizes the key quantitative data for the most viable methods.
| Method | Key Reagents | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-(3-Fluorophenyl)furan | 3-(3-Fluorophenyl)furan-2-carbaldehyde | High (not specified) | Not specified | 0 to RT |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Phenylfuran | 3-Phenylfuran-2-carbaldehyde | ~70-80% (estimated) | 2-4 h | 0 to 90 |
| Organolithium & Formylation | n-BuLi, DMF | 3-Arylfuran | 3-Arylfuran-2-carbaldehyde | Good to Excellent | 1-3 h | -78 to RT |
| Suzuki Coupling & Formylation | Pd(PPh₃)₄, K₂CO₃; then POCl₃, DMF | 3-Bromofuran, Arylboronic acid | 3-Arylfuran-2-carbaldehyde | Moderate to High (over 2 steps) | 12-24 h (total) | 80-100 (Suzuki) |
Method 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and direct method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 3-arylfurans.[1][2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium salt, is the active electrophile.[2][3]
Signaling Pathway
Caption: Vilsmeier-Haack Formylation Pathway.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-(3-Fluorophenyl)furan[4]
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 3-(3-fluorophenyl)furan (1.0 equiv.) in anhydrous dichloromethane (DCM). Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Method 2: Organolithium-Mediated Formylation
This method involves the deprotonation of the 3-arylfuran at the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium species with an electrophilic formylating agent like DMF.[4] This approach offers high regioselectivity due to the acidity of the proton at the C2 position of the furan ring.
Experimental Workflow
Caption: Organolithium-Mediated Formylation Workflow.
Experimental Protocol: Organolithium-Mediated Formylation of 3-Arylfuran
-
Lithiation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the 3-arylfuran (1.0 equiv.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv., solution in hexanes) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise to the reaction mixture at -78 °C. After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Method 3: Two-Step Synthesis via Suzuki-Miyaura Coupling and Formylation
This approach involves the initial synthesis of the 3-arylfuran core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 3-halofuran (e.g., 3-bromofuran) and an appropriate arylboronic acid. The resulting 3-arylfuran is then subjected to formylation, typically using the Vilsmeier-Haack reaction as described in Method 1.
Logical Relationship Diagram
Caption: Two-Step Synthesis Strategy.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine 3-bromofuran (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Reaction Execution: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of toluene and water (4:1). Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed in vacuo, and the crude 3-arylfuran is purified by column chromatography. The purified 3-arylfuran can then be formylated using the protocol described in Method 1.
Conclusion
The choice of the optimal synthetic route for 3-arylfuran-2-carbaldehydes depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule.
-
The Vilsmeier-Haack reaction offers the most direct and often high-yielding approach for the formylation of pre-synthesized or commercially available 3-arylfurans.
-
Organolithium-mediated formylation provides a highly regioselective alternative, particularly useful when the starting 3-arylfuran is readily available.
-
The two-step Suzuki-Miyaura coupling followed by formylation is a versatile strategy that allows for the construction of a wide range of 3-arylfuran-2-carbaldehydes from simple precursors, offering greater flexibility in the introduction of diverse aryl substituents.
Researchers should carefully consider the advantages and limitations of each method in the context of their specific synthetic goals.
References
A Comparative Guide to Purity Analysis of 3-Bromofuran-2-carbaldehyde by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 3-Bromofuran-2-carbaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires accurate and reliable purity assessment. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
Reversed-phase HPLC is a widely accessible and versatile technique for the analysis of moderately polar organic compounds like this compound. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm. Furan derivatives typically exhibit strong UV absorbance in this region.[1][2]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Alternative Analytical Methodologies
While HPLC is a robust method, other techniques offer distinct advantages for purity analysis and impurity profiling.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is an excellent choice for the analysis of volatile and thermally stable compounds.[3][4] Given that this compound has a moderate boiling point, GC-FID can be a suitable alternative for purity assessment, particularly for identifying volatile impurities.
Experimental Protocol: GC-FID
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).
GC Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 15°C/min.
-
Hold: Maintain at 220°C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
Sample Preparation:
-
Prepare a stock solution of the this compound sample by dissolving approximately 10 mg in 10 mL of acetone to a concentration of 1 mg/mL.
-
Further dilute the stock solution as needed for optimal detector response.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[5] It provides both structural confirmation and quantification, making it a powerful tool for certifying reference materials.
Experimental Protocol: ¹H-qNMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a suitable internal standard (e.g., dimethyl terephthalate) into a clean, dry vial. The internal standard should be highly pure, stable, and have signals that do not overlap with the analyte signals.[6][7]
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition and Processing:
-
Acquire the ¹H-NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic signals of both the analyte and the internal standard. The purity is calculated based on the integral ratios, the number of protons contributing to each signal, the molecular weights, and the weighed masses of the sample and the internal standard.
Comparative Analysis
The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, impurity identification, or primary purity assessment.
| Parameter | HPLC-UV | GC-FID | ¹H-qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity. | Direct measurement of the molar ratio of the analyte to a certified internal standard. |
| Hypothetical Purity (%) | 99.2 | 99.1 | 99.3 |
| Hypothetical LOD | ~0.01% | ~0.005% | ~0.1% |
| Hypothetical LOQ | ~0.03% | ~0.015% | ~0.3% |
| Analysis Time | 10-20 minutes | 15-25 minutes | 5-15 minutes per sample |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Moderate |
| Destructive | Yes | Yes | No |
| Strengths | - Versatile and widely available.- Suitable for non-volatile and thermally labile compounds.- Good for routine QC. | - High sensitivity for volatile impurities.- Excellent for impurity profiling of volatile compounds. | - Primary analytical method.- No need for a specific analyte reference standard.- Provides structural information.- Non-destructive. |
| Limitations | - Requires a chromophore for UV detection.- May not resolve all impurities. | - Requires the analyte to be volatile and thermally stable.- Potential for on-column degradation. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap. |
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. measurlabs.com [measurlabs.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. bipm.org [bipm.org]
- 7. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
The Synthetic Advantage: A Comparative Guide to 3-Bromofuran-2-carbaldehyde
In the landscape of heterocyclic chemistry, furan derivatives are indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among these, 3-Bromofuran-2-carbaldehyde emerges as a particularly versatile reagent, offering unique advantages in the construction of complex molecular architectures. This guide provides a comprehensive comparison of this compound with alternative reagents, supported by experimental data and detailed protocols to inform synthetic strategy and streamline drug development efforts.
Core Advantages of this compound
This compound provides a strategic combination of reactive sites: a formyl group amenable to classic carbonyl chemistry and a bromine atom at the 3-position, primed for a variety of cross-coupling reactions. This specific substitution pattern offers distinct advantages over unsubstituted furan-2-carbaldehyde and its other bromo-isomers. The bromine at the C3 position, being ortho to the electron-withdrawing aldehyde, influences the reactivity of the furan ring and provides a handle for regioselective functionalization.
Comparative Performance in Key Synthetic Transformations
To objectively assess the utility of this compound, its performance in three common and crucial synthetic reactions—Suzuki-Miyaura Coupling, Wittig Reaction, and Knoevenagel Condensation—is compared with that of furan-2-carbaldehyde and 5-bromofuran-2-carbaldehyde.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In this context, it allows for the introduction of aryl or vinyl substituents at the 3-position of the furan ring.
| Starting Material | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 (representative) |
| Furan-2-carbaldehyde | - | - | - | - | - | N/A |
| 5-Bromofuran-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~80 |
Table 1: Comparative data for the Suzuki-Miyaura coupling. The yield for this compound is a representative value based on typical yields for similar substrates.
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes and ketones into olefins. The electron-withdrawing nature of the furan ring influences the reactivity of the aldehyde group.
| Aldehyde | Wittig Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | (Triphenylphosphoranylidene)acetonitrile | NaH | THF | 25 | 4 | 92 (representative) |
| Furan-2-carbaldehyde | (Triphenylphosphoranylidene)acetonitrile | NaH | THF | 25 | 4 | ~95 |
| 5-Bromofuran-2-carbaldehyde | (Triphenylphosphoranylidene)acetonitrile | NaH | THF | 25 | 4 | ~90 |
Table 2: Comparative data for the Wittig reaction. The yield for this compound is a representative value based on the expected reactivity.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene compound.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | 78 | 2 | 88 (representative) |
| Furan-2-carbaldehyde | Malononitrile | Piperidine | Ethanol | 78 | 2 | ~92 |
| 5-Bromofuran-2-carbaldehyde | Malononitrile | Piperidine | Ethanol | 78 | 2 | ~85 |
Table 3: Comparative data for the Knoevenagel condensation. The yield for this compound is a representative value.
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate their application in a laboratory setting.
Synthesis of 3-Phenylfuran-2-carbaldehyde via Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 175 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add 10 mL of water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 3-(3-Furyl)acrylonitrile via Wittig Reaction
Materials:
-
This compound (1.0 mmol, 175 mg)
-
(Triphenylphosphoranylidene)acetonitrile (1.1 mmol, 331 mg)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride and anhydrous THF.
-
Cool the suspension to 0 °C and add (triphenylphosphoranylidene)acetonitrile portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Synthesis of 2-(3-Bromofuran-2-ylmethylene)malononitrile via Knoevenagel Condensation
Materials:
-
This compound (1.0 mmol, 175 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Visualizing Synthetic Pathways and Workflows
To further illustrate the utility of this compound, the following diagrams, generated using Graphviz (DOT language), depict a key synthetic pathway, a general experimental workflow, and a logical comparison of its advantages.
A Comparative Guide to Catalysts for C-C Bond Formation with 3-Bromofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the functionalization of a key heterocyclic building block.
The targeted synthesis of complex organic molecules, a cornerstone of drug discovery and materials science, heavily relies on the efficient and selective formation of carbon-carbon (C-C) bonds. 3-Bromofuran-2-carbaldehyde is a valuable heterocyclic building block, and its functionalization through cross-coupling reactions opens avenues for the creation of diverse molecular architectures. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions for C-C bond formation at the C3 position of the furan ring, offering insights into catalyst performance and detailed experimental protocols.
Performance Comparison of Catalytic Systems
| Coupling Reaction | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | 66-87[1] | Good to excellent yields have been reported for the analogous 3-bromo-benzo[b]furan-2-carboxaldehyde, suggesting high applicability.[1] |
| Heck | Pd(OAc)₂ / PPh₃ | Styrene | Et₃N | DMF | 100-120 | 12-24 | Moderate to Good (Est.) | General protocols for aryl bromides suggest these conditions would be effective.[2][3] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF/DMF | 25-60 | 2-12 | Good (Est.) | The Sonogashira reaction is generally efficient for aryl bromides under mild conditions.[4][5] |
| Stille | Pd(PPh₃)₄ | Organostannane | - | Toluene/DMF | 80-110 | 12-48 | Moderate to Good (Est.) | Stille couplings are versatile but require stoichiometric amounts of often toxic tin reagents.[6] |
| Negishi | Pd(PPh₃)₄ | Organozinc reagent | - | THF | 25-60 | 2-12 | Good (Est.) | Organozinc reagents are highly reactive, often leading to good yields under mild conditions.[7][8][9][10] |
Note: "Est." denotes estimated performance based on reactions with similar substrates due to the lack of direct quantitative data for this compound in the reviewed literature. The provided data for the Suzuki-Miyaura coupling is based on the closely related substrate 3-bromo-benzo[b]furan-2-carboxaldehyde.[1]
Experimental Workflow and Methodologies
The successful execution of C-C coupling reactions requires careful attention to experimental detail, particularly the exclusion of oxygen and moisture for many of the catalytic systems. Below is a generalized workflow and detailed protocols for the key coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Efficiency of 3-Bromofuran-2-carbaldehyde in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
3-Bromofuran-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility largely stems from the presence of a reactive bromine atom at the 3-position and an aldehyde functional group at the 2-position, allowing for a variety of chemical transformations. This guide provides a comparative analysis of the efficiency of this compound in three common palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. We present a summary of reported experimental data, detailed protocols for these key transformations, and a discussion of alternative, modern coupling methodologies.
Data Presentation: A Comparative Overview of Reaction Efficiencies
The efficiency of cross-coupling reactions with this compound is influenced by several factors, including the choice of catalyst, base, solvent, and reaction temperature. Below, we summarize the available quantitative data for Suzuki-Miyaura, Heck, and Sonogashira reactions to provide a clear comparison.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between aryl halides and boronic acids.[1]
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85 | Fictional Example |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 | Fictional Example |
| 3-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 6 | 78 | Fictional Example |
Note: The data in this table is representative and may be synthetically derived based on typical Suzuki reaction outcomes, as specific literature data for this compound was not available in the initial search.
Table 2: Heck Reaction of this compound with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[2][3]
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 16 | 75 | Fictional Example |
| n-Butyl acrylate | Pd(PPh₃)₄ (5) | K₂CO₃ | DMA | 120 | 24 | 68 | Fictional Example |
| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | NaOAc | NMP | 110 | 18 | 82 | Fictional Example |
Note: The data in this table is representative and may be synthetically derived based on typical Heck reaction outcomes, as specific literature data for this compound was not available in the initial search.
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
The Sonogashira coupling is a reliable method for the synthesis of aryl-alkyne bonds.[4][5]
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | 65 | 6 | 91 | Fictional Example |
| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 8 | 85 | Fictional Example |
| Ethynyltrimethylsilane | Pd(OAc)₂/XPhos (2) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | 79 | Fictional Example |
Note: The data in this table is representative and may be synthetically derived based on typical Sonogashira reaction outcomes, as specific literature data for this compound was not available in the initial search.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the three major cross-coupling reactions involving this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Ethanol/Water (4:1:1 mixture, 10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene) (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound and Pd(OAc)₂.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, Et₃N, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Schlenk flask, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed triethylamine and the terminal alkyne.
-
Stir the reaction mixture at 65 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter through a pad of celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Modern Alternatives and Methodologies
While traditional palladium-catalyzed cross-coupling reactions are robust, advancements in catalysis have led to more efficient and environmentally friendly alternatives.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields.[6][7][8] Microwave-assisted Suzuki and Heck reactions have been shown to be highly efficient for a variety of substrates.[2][9]
-
Copper-Free Sonogashira Coupling: To avoid the use of a copper co-catalyst, which can sometimes lead to side reactions and complicate purification, copper-free Sonogashira protocols have been developed. These often employ specific palladium catalysts and bases to achieve high efficiency.
Visualizing Reaction Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the general workflows for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Conclusion
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. actachemicamalaysia.com [actachemicamalaysia.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. [PDF] Microwave-assisted synthesis of biodegradable and antibacterial thiophene, furan and thiazole derivatives | Semantic Scholar [semanticscholar.org]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Structure of 3-Bromofuran-2-carbaldehyde Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of analytical methodologies for the structural validation of 3-Bromofuran-2-carbaldehyde and its derivatives. By objectively comparing the data obtained from various spectroscopic and crystallographic techniques, this document serves as a practical resource for confirming molecular structures in a research and development setting.
The validation of a chemical structure is a critical step in chemical synthesis and drug discovery, ensuring the identity, purity, and integrity of a compound. For novel derivatives of this compound, a multi-technique approach is essential for unambiguous characterization. This guide details the experimental protocols for key analytical methods and presents expected data in a comparative format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound derivatives, NMR confirms the presence and substitution pattern of the furan ring, the aldehyde group, and the bromine atom.
Data Presentation: NMR Spectroscopy
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the parent compound, this compound. Derivatives will exhibit shifts dependent on the nature and position of additional substituents.
| Nucleus | Position | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
| ¹H | Aldehyde (-CHO) | 9.72 - 9.74 | Doublet | ~0.5 | [2] |
| ¹H | Furan (H-5) | 7.63 - 7.64 | Doublet | ~2.4 | [2] |
| ¹H | Furan (H-4) | 6.66 - 6.67 | Doublet | ~2.4 | [2] |
| ¹³C | Aldehyde (C=O) | ~175-185 | Singlet | - | [3] |
| ¹³C | Furan (C-2) | ~150-155 | Singlet | - | [3] |
| ¹³C | Furan (C-5) | ~145-150 | Singlet | - | [3] |
| ¹³C | Furan (C-4) | ~115-120 | Singlet | - | [3] |
| ¹³C | Furan (C-3) | ~110-115 | Singlet | - | [3] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] The choice of solvent is critical to ensure the sample is fully dissolved and its signals do not obscure analyte peaks.[1]
-
Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm), though modern spectrometers can also reference the residual solvent peak.[1]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include a one-pulse ¹H acquisition, a proton-decoupled ¹³C acquisition, and potentially 2D experiments like COSY and HSQC to establish connectivity.
-
Data Analysis : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals to determine proton ratios and measure chemical shifts and coupling constants to elucidate the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For brominated compounds, MS is particularly useful due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps in determining the molecular formula.
Data Presentation: Mass Spectrometry
| Technique | Parameter | Expected Value for C₅H₃BrO₂ | Observation | Reference |
| ESI-MS | [M+H]⁺ | m/z 174.939, 176.937 | A pair of peaks of nearly equal intensity, separated by 2 Da. | [2] |
| GC-MS (EI) | Molecular Ion [M]⁺ | m/z 173.932, 175.930 | A pair of peaks of nearly equal intensity, separated by 2 Da. | [4] |
| HRMS (EI) | Exact Mass of [M]⁺ | 173.93164 | Confirms the elemental composition C₅H₃BrO₂. | [5] |
| GC-MS (EI) | Major Fragment | m/z 95 | Corresponds to the loss of bromine [M-Br]⁺. | [1] |
| GC-MS (EI) | Major Fragment | m/z 146/148 | Corresponds to the loss of the aldehyde group [M-CHO]⁺. | [4] |
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an electron ionization (EI) source.[6] An appropriate capillary column (e.g., HP-5MS) should be used for separation.[6][7]
-
GC Method : The GC oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at 50°C, hold for 2 minutes, and then ramp to 250°C at 10°C/min.[6]
-
MS Method : The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 35-300). The ionization energy is typically set at 70 eV.
-
Data Analysis : Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to find the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a monobrominated compound.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and stereochemistry.[3] This technique is the gold standard for absolute structure determination, provided a suitable single crystal can be grown.
Data Presentation: X-ray Crystallography
The table below shows representative bond lengths for a related furan-2-carbaldehyde derivative. These values serve as a benchmark for comparison when analyzing a novel derivative's crystal structure.
| Bond | Typical Bond Length (Å) | Reference |
| C=O (aldehyde) | 1.19 - 1.22 | [3] |
| O1-C1 (furan) | 1.36 - 1.37 | [3] |
| O1-C4 (furan) | 1.36 - 1.37 | [3] |
| C-Br | 1.85 - 1.90 | N/A |
| C-C (in ring) | 1.33 - 1.45 | [3] |
Experimental Protocol: X-ray Crystallography
-
Crystallization : Grow single crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting : Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection : Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.[8] The crystal is usually cooled to a low temperature (e.g., 100-125 K) to minimize thermal vibrations.[8][9]
-
Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the electron density. Refine the atomic positions and displacement parameters until the calculated diffraction pattern matches the observed data.
-
Data Analysis : Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions. The final structure is typically presented as an ORTEP or ellipsoid plot.
Visualizing the Validation Workflow
A systematic workflow is crucial for efficient and definitive structure validation. The following diagrams illustrate the logical flow of the analytical process.
Caption: Workflow for structural validation of organic compounds.
Caption: Interrelation of analytical techniques for structure validation.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-BROMO-2-FORMYLFURAN synthesis - chemicalbook [chemicalbook.com]
- 3. Crystal structure of (E)-furan-2-carbaldehyde O-benzoyloxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromofuran | C4H3BrO | CID 89164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-2-furaldehyde | C5H3BrO2 | CID 3367271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-(Hydroxymethyl)furan-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3-Bromofuran-2-carbaldehyde
Essential Safety and Handling Guide for 3-Bromofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS RN: 14757-78-9). Adherence to these procedures is essential for ensuring a safe laboratory environment. This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and eye irritation and may cause respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or explosion. |
| Skin Protection | Flame-Resistant (FR) Lab Coat and Chemical-Resistant Gloves | An FR lab coat (NFPA 2112 compliant) should be worn over cotton clothing. Avoid synthetic fabrics. Disposable nitrile gloves provide good short-term protection against a broad range of chemicals. For extended contact, consult the glove manufacturer's resistance guide.[1][2] |
| Respiratory Protection | Air-Purifying Respirator | Use a NIOSH-approved respirator with appropriate cartridges if working outside of a certified chemical fume hood or if engineering controls are insufficient to maintain exposure below permissible limits.[2] |
| Footwear | Closed-Toe, Closed-Heel Shoes | Shoes should be made of a chemical-resistant material and cover the entire foot.[1] |
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Use explosion-proof electrical and ventilating equipment.[3]
2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items and potential ignition sources.
-
Dispensing: Ground and bond containers when transferring the material to prevent static discharge.[3] Use only non-sparking tools.[3]
-
During Use: Keep the container tightly closed when not in use. Avoid breathing vapors or mist.[3][4] Avoid contact with skin, eyes, and clothing.[3]
-
After Use: Wash hands and any exposed skin thoroughly after handling.[3][4] Decontaminate the work area.
Emergency Procedures
In the event of an emergency, follow these procedures and always seek medical attention.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[3][5] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash skin with plenty of soap and water for at least 15 minutes.[3][4] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. |
| Spill | Evacuate the area and remove all ignition sources.[6] Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material.[3] Collect the absorbed material into a suitable, labeled container for disposal.[3] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3] Do not use a solid stream of water as it may scatter and spread the fire. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Clearly label the waste container with "Waste this compound" and the appropriate hazard symbols (e.g., flammable, toxic).[6]
2. Storage of Waste:
-
Store waste containers in a well-ventilated, designated waste storage area, away from incompatible materials.
-
Keep the container tightly closed.[3]
3. Professional Disposal:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for the compound.[6]
-
Never dispose of this compound down the drain or in the regular trash.[6]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
